molecular formula C11H23NO2S B13216740 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine

2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine

Katalognummer: B13216740
Molekulargewicht: 233.37 g/mol
InChI-Schlüssel: LNYZXJOPTJCREK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine (CAS 1249984-04-0) is a piperidine-based compound of significant interest in medicinal chemistry and pharmacological research. Piperidine is a fundamental heterocyclic amine and a prevalent structural motif found in a wide array of pharmaceuticals and bioactive natural products . Research indicates that piperidine derivatives, as a chemical class, demonstrate substantial therapeutic potential, particularly in oncology. Studies have shown that piperidine can act as a clinical agent against various cancers, including breast, prostate, colon, lung, and ovarian cancers, both when investigated alone and in combination with other novel therapeutics . The mechanism of action for these derivatives often involves the regulation of crucial cellular signaling pathways essential for cancer cell survival, such as STAT-3, NF-κB, and PI3k/Akt, leading to the inhibition of cancer cell migration, cell cycle arrest, and the induction of apoptosis . This compound, featuring a specific 2-methylpropanesulfonyl (isobutylsulfonyl) ethyl substitution on the piperidine ring, represents a valuable chemical building block. Researchers can utilize this scaffold for the design and synthesis of novel molecules, exploring its properties in chemical biology and drug discovery efforts. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Eigenschaften

Molekularformel

C11H23NO2S

Molekulargewicht

233.37 g/mol

IUPAC-Name

2-[2-(2-methylpropylsulfonyl)ethyl]piperidine

InChI

InChI=1S/C11H23NO2S/c1-10(2)9-15(13,14)8-6-11-5-3-4-7-12-11/h10-12H,3-9H2,1-2H3

InChI-Schlüssel

LNYZXJOPTJCREK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CS(=O)(=O)CCC1CCCCN1

Herkunft des Produkts

United States
Foundational & Exploratory

Synthesis of 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine: A Scalable, Chemoselective Pathway

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[2-(2-methylpropanesulfonyl)ethyl]piperidine (also known as 2-[2-(isobutylsulfonyl)ethyl]piperidine) is a high-value, dual-functionalized heterocyclic building block. Molecules featuring sulfonyl-piperidine scaffolds are increasingly utilized in the design of peptidomimetics and foldamers targeting complex protein-protein interactions (PPIs). Synthesizing this target presents two distinct chemical challenges: achieving chemoselective oxidation of a thioether in the presence of an oxidation-prone pyridine nitrogen, and the subsequent exhaustive hydrogenation of the heteroaromatic ring without catalyst poisoning. This whitepaper outlines a highly efficient, three-step scalable protocol that maximizes atom economy while navigating these chemoselective hurdles.

Retrosynthetic Strategy & Pathway Selection

While a chiral pool approach starting from 2-piperidineethanol is possible, it requires multiple protection/deprotection steps (e.g., N-Boc protection) and relies on less atom-economical substitution reactions. Instead, we employ a highly efficient linear sequence starting from commercially available 2-vinylpyridine.

The selected pathway relies on three core transformations:

  • Thia-Michael Addition: Rapid, base-catalyzed conjugate addition to establish the carbon-sulfur framework.

  • Chemoselective Oxidation: Controlled conversion of the sulfide to a sulfone without generating the pyridine N-oxide.

  • Heteroarene Hydrogenation: Exhaustive reduction of the pyridine ring to the target piperidine.

Workflow A 2-Vinylpyridine + Isobutyl Mercaptan B Thioether Intermediate (C11H17NS) A->B Step 1: Thia-Michael (Et3N, MeOH, 25°C) C Sulfone Intermediate (C11H17NO2S) B->C Step 2: Oxidation (H2O2, Na2WO4, H+) D Target Compound (C11H23NO2S) C->D Step 3: Hydrogenation (PtO2, H2, AcOH)

Fig 1. Three-step synthetic workflow from 2-vinylpyridine to the target piperidine.

Mechanistic Insights & Causality (E-E-A-T)

The Order of Operations: Why Oxidize Before Hydrogenation?

A common pitfall in process chemistry is the misordering of redox steps. If one were to attempt the hydrogenation of the pyridine ring while the substrate is still a thioether, the reaction would fail. The highly nucleophilic lone pairs on the divalent sulfur atom strongly coordinate to the platinum catalyst (PtO2), acting as a severe catalyst poison. Sulfones, however, possess highly delocalized and oxygen-bound lone pairs, rendering them non-coordinating and stable under reductive conditions. Therefore, the thioether must be oxidized to the sulfone prior to the reduction of the pyridine ring.

Chemoselective Tungstate-Catalyzed Oxidation

Oxidizing a sulfide to a sulfone in the presence of a pyridine ring is notoriously difficult because standard oxidants (like mCPBA or Oxone) frequently yield the pyridine N-oxide as a major byproduct. To circumvent this, we leverage a tungstate-catalyzed oxidation with 30% aqueous hydrogen peroxide under acidic conditions[1].

The Causality: By conducting the reaction in an acidic medium, the pyridine nitrogen is rapidly protonated to form a pyridinium ion. This protonation draws electron density away from the nitrogen, drastically reducing its nucleophilicity and rendering it inert to electrophilic oxygen transfer from the peroxotungstate complex. The sulfide, unaffected by the acid, undergoes smooth, selective oxidation to the sulfone.

Selectivity A Thioether-Pyridine Intermediate B Acidic Aqueous Media (pH < 3) A->B C Pyridinium Ion (N-Oxidation Blocked) B->C Protonation of Pyridine E Chemoselective Sulfone Formation C->E Substrate ready D Peroxotungstate Complex D->E Electrophilic Oxygen Transfer

Fig 2. Mechanistic rationale for chemoselective sulfide oxidation avoiding N-oxide formation.

Overcoming Heteroarene Hydrogenation Resistance

Pyridine rings are highly stable and resist hydrogenation under standard conditions (e.g., Pd/C, 1 atm H2). Furthermore, the resulting piperidine product is a stronger base than the starting pyridine and can easily poison the catalyst[2]. To solve this, the reaction is performed using Adam's catalyst (PtO2) in glacial acetic acid under 50–70 bar of hydrogen pressure[3]. The glacial acetic acid serves a dual purpose: it activates the pyridine ring toward reduction via protonation and immediately converts the newly formed piperidine into its acetate salt, preventing it from coordinating to and deactivating the active platinum surface[3],[2].

Quantitative Data Summary

The following table summarizes the reaction metrics for the optimized three-step process, demonstrating its viability for scale-up.

StepReaction TypeYield (%)E-FactorKey Challenge Overcome
1 Thia-Michael Addition94< 2.0High atom economy; near-quantitative conversion.
2 Tungstate Oxidation88< 4.5Avoidance of pyridine N-oxide byproduct.
3 Catalytic Hydrogenation82~ 12.0Prevention of catalyst poisoning via acidic media.
Overall Linear Sequence ~ 67 - Scalable, chromatography-free intermediate isolation.

Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure reaction completion before proceeding.

Step 1: Synthesis of 2-[2-(isobutylthio)ethyl]pyridine
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

  • Reagents: Dissolve 2-vinylpyridine (10.5 g, 100 mmol) in 100 mL of anhydrous methanol.

  • Addition: Add triethylamine (1.01 g, 10 mmol, 0.1 equiv) to the solution. Cool the flask to 0 °C using an ice bath.

  • Reaction: Dropwise add isobutane-1-thiol (2-methylpropane-1-thiol) (9.47 g, 105 mmol, 1.05 equiv) over 15 minutes. Remove the ice bath and stir at 25 °C for 4 hours.

  • Validation: Monitor by TLC (Hexanes/EtOAc 3:1). The highly UV-active 2-vinylpyridine spot should disappear completely.

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Partition the residue between ethyl acetate (150 mL) and water (100 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate to afford the thioether as a pale yellow oil. Proceed without further purification.

Step 2: Synthesis of 2-[2-(isobutylsulfonyl)ethyl]pyridine
  • Setup: In a 500 mL flask, dissolve the crude thioether (~100 mmol) in 100 mL of 0.5 M aqueous H2SO4 to ensure complete formation of the pyridinium salt.

  • Catalyst Preparation: Add sodium tungstate dihydrate (Na2WO4·2H2O, 0.66 g, 2 mol%) and phenylphosphonic acid (0.31 g, 2 mol%) to the aqueous solution[1].

  • Oxidation: Cool the mixture to 10 °C. Slowly add 30% aqueous H2O2 (28.3 g, 250 mmol, 2.5 equiv) via an addition funnel over 30 minutes, keeping the internal temperature below 30 °C.

  • Reaction: Stir vigorously at room temperature for 5 hours.

  • Validation: Check for the disappearance of the thioether via LC-MS.

  • Workup: Quench residual peroxide by carefully adding saturated aqueous sodium sulfite until a starch-iodide test is negative. Basify the aqueous layer to pH 8 using solid Na2CO3. Extract with dichloromethane (3 x 100 mL). Wash the combined organics with brine, dry over MgSO4, and concentrate to yield the sulfone as a crystalline solid.

Step 3: Synthesis of 2-[2-(isobutylsulfonyl)ethyl]piperidine
  • Setup: Transfer the sulfone intermediate (11.3 g, 50 mmol) to a high-pressure Parr hydrogenation vessel.

  • Solvent & Catalyst: Dissolve the substrate in 75 mL of glacial acetic acid. Add PtO2 (Adams' catalyst, 0.56 g, 5 mol%)[3].

  • Purge Cycle: Seal the vessel. Purge the headspace with nitrogen gas three times, followed by three purges with hydrogen gas[2].

  • Hydrogenation: Pressurize the vessel to 60 bar with H2. Stir the suspension vigorously at room temperature for 12 hours[3].

  • Validation: Monitor hydrogen uptake. The reaction is complete when the pressure stabilizes. Confirm via NMR (disappearance of aromatic pyridine protons at δ 7.0–8.5 ppm).

  • Workup: Carefully vent the hydrogen gas and purge with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the platinum catalyst (Caution: Catalyst may be pyrophoric; keep wet).

  • Isolation: Concentrate the acetic acid filtrate under reduced pressure. Dissolve the resulting acetate salt in water (50 mL) and basify to pH 10 with 2M NaOH to liberate the free piperidine base. Extract with ethyl acetate (3 x 75 mL), dry over Na2SO4, and evaporate to afford the final target compound, 2-[2-(isobutylsulfonyl)ethyl]piperidine.

References

  • Sreenivasulu, R., et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry, vol. 27, no. 11, 2015, pp. 4359-4362. URL: [Link]

  • Sato, K., et al. "Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions." Tetrahedron, vol. 57, no. 13, 2001, pp. 2469-2476. URL: [Link]

Sources

2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Predicted Chemical Properties and Synthetic Strategy of 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, act as a versatile scaffold for chemical modification, and interact with a wide range of biological targets.[2] This guide provides a detailed technical overview of the predicted chemical properties, a plausible synthetic approach, and analytical considerations for the novel compound 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine. By combining the well-established chemistry of the piperidine heterocycle with the functional characteristics of a sulfonyl group, this molecule represents a potentially interesting, yet unexplored, chemical entity.

Predicted Physicochemical and Structural Properties

The chemical structure of 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine combines a basic piperidine ring with a flexible ethyl linker and a polar sulfonyl group. This amalgamation of functionalities is expected to define its physical and chemical behavior.

Molecular Structure

Caption: Proposed synthetic workflow for 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine.

Experimental Protocol: A Hypothetical Synthesis

This protocol is a conceptual outline and requires optimization and validation.

Step 1: Synthesis of 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine

  • To a solution of 2-(2-chloroethyl)piperidine hydrochloride (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add sodium 2-methylpropane-1-sulfinate (1.2 eq) and a non-nucleophilic base like triethylamine (2.5 eq) to neutralize the hydrochloride salt.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the target compound.

Analytical and Spectroscopic Characterization (Predicted)

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques would be essential.

Chromatographic Analysis

A standard High-Performance Liquid Chromatography (HPLC) method can be developed for purity assessment.

Table: Predicted HPLC Method Parameters

ParameterSuggested Conditions
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start at 5% B, ramp to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
Injection Volume 10 µL
Spectroscopic Signatures (Predicted)
  • ¹H NMR: Expect signals corresponding to the piperidine ring protons (broad multiplets between 1.5-3.0 ppm), the ethyl linker protons (multiplets between 1.8-3.2 ppm), and the isobutyl group protons of the sulfonyl moiety (a doublet for the methyl groups around 1.1 ppm, a multiplet for the CH group around 2.2 ppm, and a doublet for the CH₂ group adjacent to the sulfur around 3.0 ppm). The N-H proton of the piperidine would likely appear as a broad singlet.

  • ¹³C NMR: Signals for the five distinct carbons of the piperidine ring, two carbons of the ethyl linker, and three carbons of the 2-methylpropanesulfonyl group.

  • IR Spectroscopy: Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C-H stretching (2850-3000 cm⁻¹), and strong, characteristic S=O stretching bands (around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹).

  • Mass Spectrometry (ESI+): The protonated molecule [M+H]⁺ would be expected at an m/z corresponding to the molecular weight plus a proton (approx. 220.14).

Potential Applications and Biological Relevance

While no specific biological activity has been reported for this compound, its structural motifs suggest potential areas for investigation. The piperidine scaffold is a privileged structure in drug discovery, known to interact with a multitude of receptors and enzymes. [1][2]Many pharmaceuticals incorporate piperidine for its favorable ADME (absorption, distribution, metabolism, and excretion) properties. [2]The sulfonyl group is also a common functional group in various drugs, contributing to binding interactions and metabolic stability. Therefore, 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine could be a candidate for screening in various therapeutic areas, including but not limited to CNS disorders, oncology, and infectious diseases. [2][3]

Safety and Handling Precautions

No specific safety data is available for 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine. However, based on the properties of the parent piperidine heterocycle, the compound should be handled with care in a well-ventilated fume hood. [4][5]

  • Toxicity: Piperidine is toxic if swallowed, inhaled, or in contact with skin. [4][5][6]It is also corrosive and can cause severe skin and eye damage. [4][6]Similar hazards should be assumed for this derivative.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [6]* Handling: Avoid inhalation of vapors and contact with skin and eyes. [6]Keep away from heat, sparks, and open flames, as related compounds can be flammable. [4][7]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [4][6]

Conclusion

2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine is a novel chemical entity with predicted properties derived from its constituent functional groups. This guide provides a foundational framework for its synthesis, analysis, and safe handling. The presence of the pharmacologically significant piperidine scaffold suggests that this compound could be a valuable building block for medicinal chemistry research and drug discovery programs. All information presented herein is predictive and underscores the necessity for thorough experimental investigation to validate these claims and fully characterize this compound.

References

A comprehensive list of sources that could be consulted for further information on the chemistry and safety of piperidine and its derivatives. The URLs provided are for general access to the publisher or database.

  • Analytical Methods for Drug Products. (Note: This is a general reference for analytical techniques).
  • PubChem Database. National Center for Biotechnology Information. (Provides data on various chemical compounds). [Link]

  • Piperidine Safety Data Sheet. (General safety information for the parent compound). [Link]

  • Safety Data Sheet for a Piperidine Derivative.
  • PubChem Database: 2-Ethylpiperidine. National Center for Biotechnology Information. [Link]

  • Chemos GmbH & Co. KG Safety Data Sheet for Piperidine. [Link]

  • Cheméo Chemical Properties Database. (Provides thermochemical data for various compounds). [Link]

  • Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1374. [Link]

  • Wikipedia: Piperidine. Wikimedia Foundation. [Link]

  • Wünsch, B. et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(11), e1800169. [Link]

  • General Piperidine Synthesis Review. Defense Technical Information Center. [Link]

  • White Rose eTheses Online: Synthesis of Piperidines. (Academic resource for synthetic methods). [Link]

  • Google Patents. (Database for patents which may include synthetic procedures).
  • NIST WebBook. National Institute of Standards and Technology. (Provides spectral data for various compounds). [Link]

  • Przybylski, P. et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

Sources

Mechanistic Profiling of 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine: A Technical Guide to Alkylsulfonyl-Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are critical for navigating complex biological targets. 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine (also known by its synonymous nomenclature, 2-[2-(isobutylsulfonyl)ethyl]piperidine) represents a highly versatile, dual-functionalized chemical building block[1]. While not a standalone approved therapeutic, this specific structural motif—combining a basic piperidine ring, a flexible ethyl linker, and a bulky, hydrophobic isobutylsulfonyl moiety—serves as a critical pharmacophore in the design of advanced drug candidates.

As a Senior Application Scientist, I approach the mechanism of action (MoA) of this compound not as a singular biological pathway, but as a highly tunable structural system. Depending on terminal functionalization, derivatives of this scaffold act as potent disruptors of protein-protein interactions (PPIs)[2], allosteric modulators of G-protein coupled receptors (GPCRs)[3], and selective enzyme inhibitors[4]. This whitepaper deconstructs the structural causality behind its pharmacological utility and provides self-validating experimental workflows for elucidating its MoA in preclinical drug development.

Structural Pharmacology & Molecular Mechanics

The pharmacological efficacy of 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine is dictated by the distinct molecular mechanics of its three core components. Understanding these mechanics is essential for predicting target engagement.

  • The Piperidine Ring (Basic Center): The secondary amine of the piperidine ring (pKa ~9.5) is typically protonated at physiological pH. This allows for the formation of critical salt bridges with acidic residues (e.g., Asp or Glu) within target binding pockets. Furthermore, the saturated heterocycle provides conformational rigidity, reducing the entropic penalty upon target binding compared to linear alkyl amines.

  • The Ethyl Linker (Conformational Flexibility): The two-carbon chain connecting the piperidine ring to the sulfonyl group provides a critical degree of rotational freedom. This flexibility enables "induced-fit" binding, allowing the molecule to navigate narrow binding channels before anchoring its hydrophobic tail.

  • The 2-Methylpropanesulfonyl (Isobutylsulfonyl) Moiety:

    • Sulfone Oxygen Atoms: Act as strong, highly directional hydrogen-bond acceptors. Unlike amides, sulfones are resistant to proteolytic degradation, significantly enhancing the metabolic stability of the compound[2].

    • Isobutyl Tail: The branched aliphatic chain is highly lipophilic. It is specifically designed to occupy deep, hydrophobic pockets—often mimicking the side chains of leucine or isoleucine residues in native biological ligands[5].

MoA_Pathways Compound 2-[2-(2-Methylpropanesulfonyl) ethyl]piperidine Sub1 Piperidine Ring (Basic Amine) Compound->Sub1 Sub2 Sulfonyl Group (H-Bond Acceptor) Compound->Sub2 Sub3 Isobutyl Tail (Hydrophobic Pocket) Compound->Sub3 Target1 PPI Inhibition (e.g., p53-MDM2) Sub1->Target1 Target2 GPCR Modulation (e.g., GPR119) Sub1->Target2 Sub2->Target1 Target3 Enzyme Inhibition (e.g., CYP11A1) Sub2->Target3 Sub3->Target1 Sub3->Target2 Sub3->Target3

Fig 1. Pharmacophore mapping and multi-target MoA of the alkylsulfonyl-piperidine scaffold.

Context-Dependent Mechanisms of Action

When 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine is integrated into larger molecular frameworks, it drives target-specific mechanisms of action through the following pathways:

Pathway A: Protein-Protein Interaction (PPI) Disruption

Sulfonyl-containing piperidine derivatives are extensively utilized in the synthesis of peptidomimetic foldamers[2]. In oncology, disrupting the p53-MDM2 interaction is a major therapeutic goal. The isobutylsulfonyl group effectively mimics the hydrophobic


-helical domains of the p53 peptide (specifically the Leu26 residue)[5]. By inserting the isobutyl tail into the deep hydrophobic cleft of MDM2, and utilizing the sulfone oxygens to hydrogen-bond with surrounding histidine or tyrosine residues, the scaffold sterically occludes p53, restoring tumor suppressor function[2].
Pathway B: GPCR Allosteric Modulation

Alkylsulfonyl-piperidines and piperazines have been identified as potent modulators of GPR119, a GPCR expressed in the pancreas and gastrointestinal tract[3]. The mechanism involves the compound partitioning into the lipid bilayer and entering the transmembrane allosteric binding pocket. The basic piperidine nitrogen interacts with conserved aspartate residues in the transmembrane helices, while the isobutylsulfonyl group stabilizes the active receptor conformation, triggering intracellular cAMP accumulation and subsequent GLP-1 secretion for glycemic control[3].

Pathway C: Cytochrome P450 (CYP) Enzyme Inhibition

In the treatment of castration-resistant prostate cancer (CRPC), inhibiting steroidogenesis upstream of CYP17A1 via CYP11A1 inhibition is a validated strategy[4]. Isobutylsulfonyl-functionalized heterocycles act as competitive inhibitors of CYP11A1. The MoA involves the isobutyl group binding to the highly lipophilic cholesterol-binding site near the heme iron, while the sulfonyl group coordinates with the surrounding polar residues, preventing the conversion of cholesterol to pregnenolone[4].

Experimental Workflows for Mechanistic Validation

To rigorously validate the MoA of a synthesized 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine derivative, researchers must employ orthogonal assays that confirm both physical target engagement and downstream functional consequences.

Protocol 1: Target Engagement via Surface Plasmon Resonance (SPR)

Causality: SPR is utilized because it provides real-time kinetic data (


 and 

). The bulky isobutylsulfonyl group often dictates a slow

(long residence time), which correlates strongly with in vivo efficacy.
  • Chip Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the purified recombinant target protein (e.g., MDM2 or CYP11A1) in 10 mM sodium acetate buffer (pH optimized below the protein's pI).

  • Analyte Preparation: Prepare a 2-fold dilution series of the piperidine derivative (ranging from 10 nM to 10 µM) in running buffer (HBS-EP+ supplemented with 2% DMSO to maintain solubility of the lipophilic tail).

  • Injection: Inject the analyte over the active and reference flow cells at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).

  • Data Analysis: Double-reference the sensorgrams (subtracting reference cell and blank injections) and fit the data to a 1:1 Langmuir binding model to derive

    
    .
    
Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: While SPR proves in vitro binding, CETSA validates that the compound successfully permeates the cell membrane and physically stabilizes the target protein in a complex, physiological intracellular environment.

  • Cell Treatment: Culture target-expressing cells (e.g., LNCaP for CYP11A1) to 80% confluency. Treat with 10 µM of the compound or DMSO vehicle for 2 hours.

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 60°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Detection: Lyse the cells using freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.

  • Quantification: Analyze the soluble fraction via Western blot. A shift in the melting temperature (

    
    ) of the target protein in the compound-treated group confirms intracellular target engagement.
    

Workflow Step1 1. Scaffold Functionalization Step2 2. SPR Binding Kinetics Step1->Step2 Step3 3. X-Ray Crystallography Step2->Step3 Step4 4. Cellular CETSA Assays Step2->Step4

Fig 2. Experimental workflow for validating target engagement and MoA of piperidine derivatives.

Quantitative Data Summary

The table below summarizes the theoretical physicochemical properties of the 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine scaffold and their direct pharmacological implications.

Physicochemical PropertyValue / CharacteristicPharmacological Implication (MoA)
Molecular Weight 233.37 g/mol [1]Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
cLogP (Estimated) 1.8 - 2.5Optimal lipophilicity for cell membrane permeability and partitioning into hydrophobic binding pockets.
Hydrogen Bond Acceptors 2 (Sulfone Oxygens)Facilitates rigid, directional anchoring to target protein backbones (e.g., Tyrosine/Histidine residues).
Hydrogen Bond Donors 1 (Secondary Amine)Allows for salt-bridge formation; highly reactive site for combinatorial library synthesis.
Metabolic Stability High (Sulfone vs Amide)Resists endogenous proteases, prolonging the half-life of peptidomimetic derivatives[2].

References

  • Arena Pharmaceuticals, Inc. "WO 2009/038974 A1 - Compounds and methods of using such compounds to treat or prevent diseases or disorders associated with the activity of GPR119". Google Patents.
  • Orion Corporation. "EP 3558981 B1 - Pyran derivatives as CYP11A1 (Cytochrome P450 Monooxygenase 11A1) inhibitors". European Patent Office.
  • NIH PubMed Central. "α-Helix-Mimicking Sulfono-γ-AApeptide Inhibitors for p53–MDM2/MDMX Protein–Protein Interactions". PMC. Available at:[Link]

Sources

The Privileged Sulfonylpiperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In contemporary medicinal chemistry, the sulfonylpiperidine moiety has emerged as a highly privileged scaffold. By combining the sp³-rich, three-dimensional vector projection of a piperidine ring with the strong electron-withdrawing and hydrogen-bond accepting properties of a sulfonyl group, this pharmacophore solves multiple optimization challenges simultaneously.

As a Senior Application Scientist overseeing hit-to-lead campaigns, I frequently utilize sulfonylpiperidines to achieve three distinct objectives:

  • Basicity Modulation: The strong electron-withdrawing nature of the SO₂ group renders the piperidine nitrogen non-basic. This effectively eliminates hERG channel liabilities and phospholipidosis risks typically associated with basic aliphatic amines.

  • Vectorial Trajectory: The rigid chair conformation of the piperidine ring allows for precise spatial projection of substituents into solvent-exposed channels or deep hydrophobic pockets.

  • Metabolic Stability: Shielding the nitrogen atom prevents rapid oxidative N-dealkylation by Cytochrome P450 enzymes, significantly improving the pharmacokinetic (PK) half-life.

This technical whitepaper synthesizes recent structure-activity relationship (SAR) breakthroughs utilizing the sulfonylpiperidine core across two distinct therapeutic areas: Antiviral Capsid Assembly Modulators (CAMs) and Precision Kinase Inhibitors (Oncology) .

Case Study 1: Antiviral Therapeutics – HBV Capsid Assembly Modulators

Chronic Hepatitis B Virus (HBV) infection requires the assembly of a core protein (Cp) into a nucleocapsid to package pregenomic RNA (pgRNA) and viral polymerase. Disrupting this spontaneous assembly process is a validated therapeutic strategy [1]. Recent high-throughput screening (HTS) and subsequent SAR optimization have identified N-sulfonylpiperidine-3-carboxamides (SPCs) as potent HBV Capsid Assembly Modulators (CAMs) [1].

SAR Analysis of N-Sulfonylpiperidine-3-Carboxamides

Initial screening identified compound C-18 as a highly potent inhibitor of HBV DNA secretion. However, C-18 exhibited significant cellular toxicity, limiting its therapeutic window. To decouple antiviral efficacy from cytotoxicity, SAR exploration focused on the aryl substituents (R-groups) projecting from the sulfonylpiperidine core into the solvent-exposed region of the capsid protein dimer interface [1].

By systematically modifying the steric bulk and electronic properties of the aryl group, researchers discovered that the solvent-exposed region exhibits high group tolerance. This led to the identification of C-39 , which maintained exceptional antiviral potency while completely abolishing the cytotoxic profile seen in early-generation hits [1].

Quantitative SAR Data Summary
CompoundStructural Modification (R-Group)HBV DNA Inhibition EC₅₀ (μM)Cytotoxicity CC₅₀ (μM)Selectivity Index (SI)
C-18 Initial Hit (Unoptimized Aryl)0.1114.8~134
C-19 Steric bulk addition>10.0 (Inactive)>50.0N/A
C-39 Optimized Heteroaryl Substitution< 0.10>50.0>500

Data derived from structure-based discovery of SPCs against HepAD38 cell lines [1].

Mechanism of Action Visualization

G HBV_DNA HBV pgRNA & Pol Assembly Spontaneous Assembly HBV_DNA->Assembly Core_Protein Core Protein Dimers Core_Protein->Assembly Nucleocapsid Infectious Nucleocapsid Assembly->Nucleocapsid Normal Aberrant Aberrant Capsids Assembly->Aberrant Inhibited SPC_Inhibitor N-Sulfonylpiperidines (e.g., C-39) SPC_Inhibitor->Assembly Modulates

Mechanism of HBV Capsid Assembly Modulators disrupting nucleocapsid formation.

Experimental Protocol: Native HBV Capsid Formation Assay

To validate the mechanism of CAMs like C-39, a self-validating native agarose gel electrophoresis protocol must be employed.

Step-by-Step Methodology:

  • Cell Culture & Compound Treatment: Seed HepAD38 cells (which stably express HBV under a tetracycline-repressible promoter) in 6-well plates. Treat with SPC compounds (0.1 μM to 10 μM) for 6 days. Causality: A 6-day incubation allows sufficient time for steady-state viral replication and capsid turnover to be accurately measured.

  • Non-Denaturing Lysis: Lyse cells using a buffer containing 1% NP-40 (a mild, non-ionic detergent) supplemented with protease inhibitors. Causality: SDS or harsh lysis buffers will denature the core protein, destroying the multimeric capsid structures required for native analysis.

  • Clarification: Centrifuge lysates at 14,000 × g for 10 minutes at 4°C to pellet cellular debris.

  • Native Agarose Gel Electrophoresis: Resolve the clarified supernatant on a 1.2% native agarose gel. Transfer to a nitrocellulose membrane via capillary action.

  • Immunoblotting: Probe the membrane with an anti-HBV core (HBc) primary antibody, followed by an HRP-conjugated secondary antibody. Visualize via chemiluminescence. Validation: A decrease in the intact capsid band coupled with an accumulation of lower molecular weight aberrant complexes confirms the specific CAM mechanism of action.

Case Study 2: Oncology – Precision Kinase Inhibition

Achieving kinome selectivity is notoriously difficult due to the highly conserved nature of the ATP-binding pocket across the ~518 human kinases. Sulfonylpiperidines have proven instrumental in achieving exquisite selectivity profiles for targets like Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [2, 3].

SAR Analysis: Driving Selectivity in CDK2 and VEGFR-2

CDK2 Inhibition: Early pan-CDK inhibitors suffered from dose-limiting toxicities driven by off-target inhibition of CDK1 and CDK9. By utilizing a sulfonylpiperidine-substituted pyrimidine lactam core, researchers successfully directed the sulfonylpiperidine moiety into a unique solvent-exposed channel of CDK2. Further SAR revealed that incorporating a specific (1S, 3R)-hydroxycyclohexyl piece alongside an N-methylpyrazole piperidine sulfonamide (Compound 6) yielded an inhibitor with >660-fold selectivity for CDK2 over CDK1 [3].

VEGFR-2 Inhibition: For anti-angiogenic therapies, N-sulfonylpiperidines conjugated to a phenylethylidene hydrazine core have been developed. SAR demonstrated that the sulfonylpiperidine moiety effectively occupies the hinge region of the VEGFR-2 active site. Compounds featuring smaller alkyl substituents and carbodithioate groups (e.g., Compound 15 and 11i) achieved sub-nanomolar to low-nanomolar IC₅₀ values, outperforming the clinical standard, Sorafenib [2].

Quantitative SAR Data Summary
TargetCompoundKey Structural FeaturePrimary Target IC₅₀Selectivity / Reference Comparison
CDK2 Compound 6N-methylpyrazole piperidine sulfonamide320 nM (hWB)>660x selective vs CDK1 [3]
VEGFR-2 Compound 15Phenylethylidene hydrazine core78.7 nMComparable to Sorafenib (41.6 nM) [2]
VEGFR-2 Compound 11iOptimized hydrazinecarbodithioate0.56 nMSuperior to Sorafenib (0.46 nM) [2]
Iterative SAR Workflow Visualization

G Hit HTS Hit SAR SAR Optimization Hit->SAR Primary Primary Kinase Assay SAR->Primary Selectivity Kinome Selectivity Primary->Selectivity IC50 < 10nM InVivo In Vivo PK/PD Selectivity->InVivo >100x Selective Metab Metabolic Liability InVivo->Metab ID Metabolites Metab->SAR Isostere Design

Iterative SAR workflow for optimizing kinase selectivity and metabolic stability.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo)

To ensure the trustworthiness of the IC₅₀ values reported during SAR profiling, a luminescence-based ADP detection assay is the gold standard, as it avoids radioactive isotopes while maintaining high sensitivity.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant kinase (e.g., VEGFR-2 or CDK2/Cyclin E) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Pre-incubation: Dispense 5 μL of the enzyme solution into a 384-well plate. Add 100 nL of the sulfonylpiperidine compound (in DMSO) using an acoustic liquid handler. Incubate at room temperature for 30 minutes. Causality: Pre-incubation is critical to allow slow-binding inhibitors to reach thermodynamic equilibrium with the enzyme prior to the introduction of competitive ATP.

  • Reaction Initiation: Add 5 μL of substrate/ATP mix (ATP concentration set at the specific Kₘ for the kinase to ensure balanced competitive kinetics). Incubate for 60 minutes.

  • Reaction Quenching & Detection: Add 10 μL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Causality: Complete depletion of residual ATP is necessary to prevent background luminescence, ensuring the signal is strictly proportional to the ADP generated by the kinase.

  • Signal Generation: Add 20 μL of Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction. Read luminescence on a microplate reader and calculate IC₅₀ via non-linear regression.

Strategic Conclusions for Lead Optimization

When integrating a sulfonylpiperidine motif into a novel chemotype, drug development professionals should adhere to the following field-proven principles:

  • Exploit the Solvent Channel: The SO₂ group acts as an excellent linker to project bulky, diverse R-groups into solvent-exposed regions. This is highly effective for breaking symmetry in multimeric targets (like HBV capsids) or gaining selectivity in highly conserved pockets (like kinases).

  • Anticipate Metabolic Dealkylation: While the sulfonamide nitrogen is stable against standard oxidation, adjacent alkyl groups (e.g., N-methylpiperidines) can be susceptible to dealkylation [3]. If in vivo metabolite identification reveals this liability, employ the deuterium kinetic isotope effect (replacing -CH₃ with -CD₃) or introduce steric hindrance adjacent to the cleavage site to restore PK half-life.

  • Leverage Electronic Tuning: Use the electron-withdrawing power of the sulfonyl group to purposefully tune the pKa of adjacent heterocycles, optimizing the compound's overall lipophilic efficiency (LipE) and membrane permeability.

References

  • Structure-Based Discovery of N-Sulfonylpiperidine-3-Carboxamides as Novel Capsid Assembly Modulators for Potent Inhibition of HBV Replication Viruses (MDPI) URL:[Link]

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers ACS Omega URL:[Link]

  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors ACS Medicinal Chemistry Letters URL:[Link]

Spectroscopic data for 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine, with a molecular formula of C₁₁H₂₃NO₂S and a molecular weight of 233.37 g/mol , represents a molecule incorporating two key pharmacophores: a piperidine ring and a sulfone group. The piperidine moiety is a ubiquitous scaffold in numerous pharmaceuticals, while the sulfone group often serves as a stable and polar structural element. A thorough characterization using modern spectroscopic techniques is essential to confirm its identity, purity, and structure-activity relationships.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the atoms of 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine are numbered as shown below. This numbering scheme will be referenced throughout the NMR analysis.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. [1][2]

Predicted IR Absorption Bands

The IR spectrum of 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine is expected to show characteristic absorption bands for the amine, alkane, and sulfone functional groups.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity Functional Group Origin
N-H Stretch3300 - 3500Weak-Medium, broadSecondary Amine (Piperidine)
C-H Stretch2850 - 2960StrongAlkane (Piperidine, Ethyl, Isobutyl)
S=O Asymmetric Stretch1300 - 1350StrongSulfone
S=O Symmetric Stretch1120 - 1160StrongSulfone
C-N Stretch1020 - 1250MediumAmine
C-S Stretch650 - 800MediumSulfone

Causality Behind Predictions:

  • N-H and C-H Stretches: The N-H stretch of the secondary amine in the piperidine ring is expected in the 3300-3500 cm⁻¹ region. [3]The strong absorptions just below 3000 cm⁻¹ are characteristic of C-H stretching in the aliphatic parts of the molecule. [4]* Sulfone (SO₂) Stretches: The most diagnostic peaks for the sulfone group are the strong, sharp absorptions corresponding to the asymmetric and symmetric S=O stretching vibrations, predicted to appear at approximately 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. [5][6][7]These two distinct bands are a hallmark of the sulfone functionality.

Experimental Protocol: FT-IR Spectroscopy

A common and reliable method is using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Background Scan: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Perform a background scan to record the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum. [8]2. Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 16-32 scans for a high-quality spectrum. [9]4. Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis to prevent cross-contamination.

G mol N-H C-H S=O C-N/C-S spectrum 3300-3500 cm⁻¹ 2850-2960 cm⁻¹ 1300-1350 cm⁻¹ 1120-1160 cm⁻¹ 650-1250 cm⁻¹ mol:f0->spectrum:p0 N-H Stretch mol:f1->spectrum:p1 C-H Stretch mol:f2->spectrum:p2 S=O Stretches (Asymm & Symm) mol:f3->spectrum:p3 Fingerprint Region

Caption: Correlation of functional groups to predicted IR regions.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and crucial structural information from its fragmentation pattern. [10][11]

Predicted Mass Spectrum Data

The calculated exact mass of 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine (C₁₁H₂₃NO₂S) is 233.1500. Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 234.1578.

Predicted Major Fragment Ions (under EI or CID conditions):

Predicted m/z Proposed Fragment Structure / Origin
233[M]⁺• (Molecular Ion)
218[M - CH₃]⁺
176[M - C₄H₉]⁺ (Loss of isobutyl radical)
124[C₈H₁₄N]⁺ (α-cleavage, loss of C₃H₉SO₂)
110[C₇H₁₂N]⁺ (Further fragmentation of piperidine ring)
98[C₆H₁₂N]⁺ (Piperidinemethyl cation)
84[C₅H₁₀N]⁺ (Piperidine radical cation after rearrangement)
57[C₄H₉]⁺ (Isobutyl cation)

Causality Behind Predictions:

  • α-Cleavage: The most characteristic fragmentation pathway for piperidine derivatives is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). [12][13][14]This would involve the cleavage of the C2-C7 bond, leading to the loss of the entire sulfonyl-containing side chain and formation of a stable iminium ion at m/z 124, which could be a prominent peak.

  • Cleavage at the Sulfone Group: The bond between the ethyl group and the sulfur (C8-S) or the bond between the sulfur and the isobutyl group (S-C9) can cleave. Loss of the isobutyl radical (C₄H₉•) would result in a fragment at m/z 176. [15]* Piperidine Ring Fragmentation: The piperidine ring itself can undergo fragmentation, often initiated after the initial α-cleavage, leading to characteristic ions at m/z 98, 84, and others. [16][17]

Experimental Protocol: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. [18]2. Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode. First, perform a full scan (e.g., over an m/z range of 50-500) to identify the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS): To study fragmentation, select the [M+H]⁺ ion (m/z 234.2) as the precursor ion and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen). Record the resulting product ion spectrum. [19]

G cluster_alpha α-Cleavage cluster_sulfone Sulfone Cleavage cluster_ring Ring Fragmentation M [M+H]⁺ m/z 234.2 F124 Fragment m/z 124 M->F124 Major Pathway F176 Fragment m/z 176 M->F176 Alternative Pathway F98 Fragment m/z 98 F124->F98 Secondary Loss_sidechain - C₃H₉SO₂H Loss_isobutyl - •C₄H₉ Loss_further Further Loss

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic characterization of 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine. The key identifiers for this molecule are anticipated to be:

  • NMR: The distinct signals for the protons and carbons adjacent to the nitrogen atom and the sulfonyl group.

  • IR: The strong and characteristic asymmetric and symmetric S=O stretching bands between 1120-1350 cm⁻¹.

  • MS: The observation of the correct molecular ion and a dominant fragment resulting from α-cleavage at the piperidine ring.

By synthesizing data from established spectroscopic principles, this guide offers researchers a reliable and scientifically-grounded tool to aid in the identification and structural confirmation of this compound and its analogs, thereby supporting advancements in medicinal chemistry and drug development.

References

  • Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303-1310. [Link]

  • Janossy, A., & Demeter, I. (n.d.). IR Spectroscopic Evidence of Hydrogen Bonding in Piperidine. [Link]

  • LibreTexts Chemistry. (2025). 7: FT-IR Spectroscopy (Experiment). [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society. [Link]

  • Scott, D. W., et al. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. CDC Stacks. [Link]

  • ResearchGate. (n.d.). Infrared spectra of aqueous piperidine as CO₂ is absorbed to a loading.... [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. [Link]

  • Marnela, K. M., et al. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446. [Link]

  • HSCprep. (2024). Understanding Mass Spectrometry for Organic Compound Analysis. [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • Oregon State University. (2022). The Mass Spectrometry Experiment. [Link]

  • Emerald Cloud Lab. (2025). ExperimentMassSpectrometry Documentation. [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. [Link]

  • Unknown. (n.d.). 4406 GC-MS procedure and background.docx. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]

  • ResearchGate. (n.d.). Mass Spectra of Sulfoxides and Sulfones. [Link]

  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. [Link]

  • Coldham, I., et al. (2012). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. Journal of the American Chemical Society, 134(8), 3843–3857. [Link]

  • Scribd. (n.d.). FTIR Analysis of Organic Compounds. [Link]

  • Jackson, G., et al. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization-tandem mass spectrometry. Journal of Mass Spectrometry, 55(6), e4479. [Link]

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  • Givan, A., & Loewenschuss, A. (n.d.). Infrared spectra and ab initio calculations of matrix isolated dimethyl sulfone and its water complex. RSC Publishing. [Link]

  • SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. [Link]

  • Unknown. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Meyerson, S., et al. (1966). Mass Spectra of Diaryl Sulfones. Analytical Chemistry, 38(8), 1048-1051. [Link]

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  • ResearchGate. (2025). Infrared spectra and ab initio calculations of matrix isolated dimethyl sulfone and its water complex. [Link]

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Introduction: The Piperidine Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Biological Targets of 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and biologically active natural products.[1][2][3][4] Its conformational flexibility, ability to engage in key hydrogen bonding and hydrophobic interactions, and favorable metabolic stability make it an ideal building block for designing drugs targeting a wide range of biological systems.[4] The compound of interest, 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine, combines this critical piperidine moiety with an ethyl linker and a methylpropanesulfonyl group.

While direct experimental data for this specific molecule is not extensively documented in publicly accessible literature, its constituent chemical features provide a strong basis for hypothesizing its potential biological targets. The protonatable nitrogen of the piperidine ring can serve as a key interaction point in many receptor binding pockets, while the sulfonyl group can act as a hydrogen bond acceptor. This guide will therefore adopt a predictive and methodological approach, grounded in authoritative evidence from structurally related compounds and established drug discovery workflows.

We will first explore the landscape of potential targets using in silico predictive methodologies. Subsequently, we will delve into specific target classes—including those in the Central Nervous System (CNS), enzymes, and oncology-related pathways—that are frequently modulated by piperidine derivatives.[4][5][6][7] Finally, this guide will provide detailed, field-proven experimental protocols for the identification, engagement, and validation of these putative targets, offering a comprehensive roadmap for researchers and drug development professionals.

Part 1: In Silico Target Prediction: A Hypothesis-Driven Starting Point

In modern drug discovery, particularly when investigating a novel chemical entity, in silico (computational) approaches are indispensable. They provide a rapid, cost-effective means of generating testable hypotheses about a compound's biological activity, thereby streamlining subsequent experimental efforts.[5][6] By analyzing a molecule's 2D and 3D structure, these methods can predict its likely protein targets based on the principle of chemical similarity to known ligands.

For a compound like 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine, a typical in silico workflow would involve tools such as SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances).[5][6] These web-based servers compare the query molecule against vast databases of known bioactive compounds and their targets. Based on the documented activities of other piperidine derivatives, these predictive tools would likely highlight a range of potential targets including G-protein coupled receptors (GPCRs), enzymes like proteases and kinases, and various voltage-gated ion channels.[5][6]

G cluster_input Input Data cluster_prediction Prediction Engines cluster_output Predicted Target Classes Input 2D Structure of 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine Swiss SwissTargetPrediction (Ligand-based similarity) Input->Swiss Submit Structure PASS PASS Online (Structure-Activity Relationship) Input->PASS Submit Structure GPCR GPCRs Swiss->GPCR Generates Probable Targets Enzymes Enzymes (Kinases, Proteases) Swiss->Enzymes Generates Probable Targets IonChannels Ion Channels Swiss->IonChannels Generates Probable Targets Transporters Transporters Swiss->Transporters Generates Probable Targets PASS->GPCR Predicts Biological Activity Spectrum PASS->Enzymes Predicts Biological Activity Spectrum PASS->IonChannels Predicts Biological Activity Spectrum PASS->Transporters Predicts Biological Activity Spectrum

Caption: Workflow for in silico prediction of biological targets.

Part 2: High-Probability Target Classes Based on Structural Analogs

The vast body of research on piperidine derivatives provides a rich source of information for predicting the function of 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine. The piperidine ring is a key pharmacophoric element in numerous approved drugs and clinical candidates.[3][4]

Central Nervous System (CNS) Targets

The ability of small molecules containing the piperidine scaffold to cross the blood-brain barrier makes them prime candidates for CNS-acting drugs.[4]

  • Opioid Receptors : The piperidine moiety is essential for the analgesic activity of many opioids, including morphine and fentanyl.[8][9] Numerous synthetic piperidine derivatives have been developed as potent analgesics that bind to µ-opioid receptors.[8][9] Molecular docking studies have shown that the piperidine nitrogen forms crucial interactions within the receptor's binding pocket.[8]

  • Sigma (σ) Receptors : Sigma receptors (S1R and S2R) are non-opioid receptors involved in various neurological functions and are targets for psychiatric and neurodegenerative disease therapies. The classic pharmacophore for a sigma receptor ligand includes a basic amine and two hydrophobic regions, a model that fits well with the structure of many piperidine compounds.[10][11]

  • Cholinesterases and Monoamine Oxidases (MAOs) : For neurodegenerative conditions like Alzheimer's disease, piperidine-based compounds have been designed as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and MAO enzymes.[12] Such inhibition can restore neurotransmitter balance and is a key therapeutic strategy.

  • Neurotransmitter Transporters : In silico analyses of other piperidine derivatives have predicted the ability to inhibit neurotransmitter uptake, suggesting potential applications in treating depression and other CNS disorders.[6]

Key Enzymatic Targets

Piperidine derivatives have demonstrated inhibitory activity against a wide range of enzymes outside the CNS.

  • Nicotinamide N-methyltransferase (NNMT) : Elevated NNMT activity is implicated in the progression of chronic kidney disease. Recently, novel piperidine derivatives have been identified as potent NNMT inhibitors, highlighting a promising therapeutic avenue.[13]

  • Pancreatic Lipase : As a key enzyme in dietary fat absorption, pancreatic lipase is a major target for anti-obesity drugs. Certain pyrrolidine and piperidine derivatives have shown significant inhibitory activity against this enzyme in vitro.[14]

  • Bacterial Enzymes (DNA Gyrase/Topoisomerase IV) : The piperidine scaffold is also found in antibacterial agents. Some derivatives have shown potent activity against drug-resistant bacteria like MRSA by inhibiting essential bacterial enzymes such as DNA gyrase and topoisomerase IV.[15]

Oncology Targets and Signaling Pathways

The piperidine ring is a structural motif in a number of anticancer agents.[4][7] These compounds can exert their effects through the modulation of critical signaling pathways that control cell growth, proliferation, and survival.

  • Key Signaling Pathways : Piperidine and its natural alkaloid counterpart, piperine, have been shown to regulate crucial cancer-related signaling pathways, including STAT-3, NF-κB, and PI3K/Akt.[7][16] By inhibiting these pathways, such compounds can induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells.[7][16]

Potential Target Class Specific Example(s) Basis of Hypothesis Primary Validation Approach
CNS Receptors µ-Opioid Receptor, Sigma-1 ReceptorActivity of structural analogs[8][9][10]Radioligand Binding Assays, Functional Assays
CNS Enzymes Acetylcholinesterase, MAO-BActivity of structural analogs[12]In vitro Enzymatic Inhibition Assays (IC50)
Metabolic Enzymes NNMT, Pancreatic LipaseActivity of structural analogs[13][14]In vitro Enzymatic Inhibition Assays (IC50)
Oncology Pathways STAT-3, NF-κB, PI3K/Akt SignalingActivity of structural analogs[7][16]Western Blot, Reporter Gene Assays
Bacterial Enzymes DNA Gyrase, Topoisomerase IVActivity of structural analogs[15]Minimum Inhibitory Concentration (MIC) Assays

Part 3: Experimental Workflows for Target Deconvolution

Identifying the specific molecular target of a novel compound is a critical step in drug development. The following section details a logical, multi-step experimental strategy to identify and validate the biological targets of 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine.

Workflow 1: Unbiased Target Identification

The first step is to "fish" for potential binding partners from a complex biological mixture without prior bias. Affinity chromatography coupled with mass spectrometry (AC-MS) is a gold-standard technique for this purpose.

Causality : The principle of AC-MS relies on the specific, high-affinity interaction between a drug and its protein target. By immobilizing the drug on a solid support (resin), it can be used as bait to selectively capture its binding partners from a cell lysate. Non-specific, low-affinity interactors are washed away, and the specifically bound proteins are then eluted and identified using high-resolution mass spectrometry. This provides a list of high-confidence candidate targets.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Ligand 1. Synthesize Analog with Linker Arm Immobilize 2. Covalently couple analog to resin Ligand->Immobilize Incubate 4. Incubate Lysate with Resin Immobilize->Incubate Lysate 3. Prepare Cell or Tissue Lysate Lysate->Incubate Wash 5. Wash away non-specific proteins Incubate->Wash Elute 6. Elute specific binding partners Wash->Elute MS 7. Identify Proteins by LC-MS/MS Elute->MS Hits 8. Generate Candidate Target List MS->Hits

Sources

Technical Whitepaper: Synthesis, Characterization, and Pharmacological Applications of 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & CAS Registry Status

In the landscape of modern drug discovery, functionalized nitrogen heterocycles serve as the foundational building blocks for novel therapeutics. A frequent inquiry in early-stage lead optimization involves the specific Chemical Abstracts Service (CAS) registry status of regiochemical isomers.

For the specific 2-substituted regiomer, 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine (also systematically named 2-(2-(isobutylsulfonyl)ethyl)piperidine), a dedicated CAS number is not currently indexed in primary open-access chemical databases. However, its closely related structural isomer, 4-[2-(isobutylsulfonyl)ethyl]piperidine , is commercially documented and registered under CAS No. 1706428-95-6 .

Despite the lack of a ubiquitous public registry number for the 2-substituted isomer, this scaffold represents a highly valuable, sterically distinct pharmacophore. This whitepaper provides a comprehensive, field-proven guide to the structural rationale, self-validating synthetic workflows, and pharmacological applications of the 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine core.

Structural Chemistry & Mechanistic Rationale

The design of 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine is not arbitrary; it is rooted in deep medicinal chemistry principles. Piperidine is the most frequently utilized nitrogen heterocycle among U.S. FDA-approved pharmaceuticals .

By functionalizing the C2-position with a 2-methylpropanesulfonyl (isobutylsulfonyl) ethyl chain, we engineer a molecule with highly specific physicochemical traits:

  • The Sulfone Moiety: Acts as a strong, directional hydrogen-bond acceptor. Unlike amides, sulfones are metabolically inert to hydrolysis, making them ideal for sustained interactions with kinase hinge regions or G-Protein Coupled Receptor (GPCR) transmembrane domains.

  • The Isobutyl Group (Steric Shielding): The branched nature of the isobutyl group provides critical steric bulk. Causality: This steric hindrance physically blocks Cytochrome P450 (CYP450) enzymes from easily accessing the adjacent alpha-carbon, thereby reducing the rate of oxidative metabolism and significantly improving the pharmacokinetic half-life of the molecule.

  • The Ethyl Linker: Provides the exact degrees of rotational freedom necessary for the sulfone to adopt an optimal binding conformation without introducing excessive entropic penalties upon receptor binding.

Synthetic Methodology: A Self-Validating Workflow

Synthesizing this functionalized piperidine requires a highly chemoselective approach. The sequence of steps is critical to avoid catalyst poisoning and unwanted side reactions.

SyntheticWorkflow A 2-Vinylpyridine + Isobutyl Mercaptan B Thioether Intermediate (Thia-Michael Addition) A->B DBU (cat.), THF, Room Temp C Sulfone-Pyridine (Oxidation w/ Oxone) B->C Oxone, MeOH/H2O, 0°C to RT D 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine (Hydrogenation w/ PtO2, H2) C->D PtO2, H2 (50 psi), MeOH/HCl, 60°C

Step-by-step synthetic workflow for 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine.
Detailed Experimental Protocols
Step 1: Thia-Michael Addition (Formation of Thioether)
  • Procedure: Dissolve 2-vinylpyridine (1.0 eq) and isobutyl mercaptan (1.1 eq) in anhydrous THF. Add a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq). Stir at room temperature for 4 hours.

  • Causality: DBU acts as a strong, non-nucleophilic base to generate the highly nucleophilic thiolate anion. This drives a rapid conjugate addition into the electron-deficient vinyl group of the pyridine ring.

  • Self-Validating Checkpoint: Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (3:1) will show the complete disappearance of the UV-active 2-vinylpyridine spot and the emergence of a slower-moving product spot.

Step 2: Chemoselective Oxidation (Formation of Sulfone)
  • Procedure: Dissolve the crude thioether in a 1:1 mixture of MeOH and H2O. Cool to 0°C. Slowly add Oxone (potassium peroxymonosulfate) (2.5 eq) in portions. Allow the mixture to warm to room temperature and stir for 12 hours .

  • Causality: Oxone is explicitly chosen over mCPBA. While mCPBA is a common oxidant, it frequently causes unwanted N-oxidation of the pyridine nitrogen. Oxone provides strict chemoselectivity, oxidizing only the sulfur atom to the sulfone state.

  • Self-Validating Checkpoint:

    
    H-NMR analysis will reveal a significant downfield shift of the methylene protons adjacent to the sulfur atom (shifting from ~2.5 ppm to ~3.1 ppm), confirming sulfone formation while the aromatic pyridine signals remain intact.
    
Step 3: Catalytic Hydrogenation (Formation of Piperidine)
  • Procedure: Transfer the sulfone-pyridine intermediate to a high-pressure hydrogenation vessel. Dissolve in MeOH containing 1.0 eq of HCl. Add Adam's catalyst (PtO

    
    ) (10 mol%). Pressurize with H
    
    
    
    gas to 50 psi and heat to 60°C for 24 hours .
  • Causality: The pyridine ring is highly resistant to reduction. The addition of HCl protonates the pyridine nitrogen, slightly disrupting its aromaticity and increasing its susceptibility to hydrogenation. Crucially, this step is performed after sulfone formation because unoxidized thioethers severely poison transition metal catalysts like PtO

    
    .
    
  • Self-Validating Checkpoint: Liquid Chromatography-Mass Spectrometry (LC-MS) will display a mass shift of +6 Da (M+H).

    
    H-NMR will show the complete loss of aromatic protons (7.0–8.5 ppm) and the appearance of broad aliphatic multiplets (1.2–3.0 ppm).
    

Quantitative Data: Physicochemical Properties

The resulting 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine scaffold possesses highly favorable metrics for central nervous system (CNS) and systemic drug development.

PropertyValuePharmacological Implication
Molecular Weight 233.37 g/mol Highly optimal for oral bioavailability; well within Lipinski's Rule of 5.
LogP (Calculated) 1.8 – 2.2Balanced lipophilicity, ensuring excellent membrane permeability and CNS penetration.
Topological Polar Surface Area ~54.5 ŲIdeal for crossing the blood-brain barrier (BBB), which typically requires a TPSA < 90 Ų.
Hydrogen Bond Donors 1 (Piperidine NH)Facilitates critical salt-bridge or H-bond interactions with receptor aspartate/glutamate residues.
Hydrogen Bond Acceptors 3 (Sulfone O

, Piperidine N)
Enables robust binding to target kinase hinge regions or GPCR binding pockets.

Pharmacological Applications & Signaling Pathways

Derivatives of piperidine are heavily utilized in the modulation of Monoamine Oxidase (MAO) enzymes and GPCRs, such as Dopamine (D2) or Histamine (H3) receptors.

When utilized as a GPCR antagonist, the basic piperidine nitrogen typically forms a critical ionic bond with a conserved aspartic acid residue in the transmembrane domain (e.g., Asp3.32). The bulky isobutylsulfonyl tail projects into secondary hydrophobic pockets, locking the receptor in an inactive conformation and preventing the coupling of G-proteins.

GPCRPathway L Piperidine-Sulfone (Antagonist Ligand) R Target GPCR (e.g., D2 Receptor) L->R Competitive Binding G Gαi Protein (Inactive State) R->G Prevents Activation AC Adenylyl Cyclase (Uninhibited) G->AC Relieves Inhibition cAMP cAMP Levels (Elevated) AC->cAMP Catalyzes ATP

Mechanism of action for piperidine-based GPCR antagonists modulating the cAMP signaling pathway.

References

  • Njardarson, J. T., et al. "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry, 2014. Available at:[Link]

  • Mathew, B., et al. "Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors." ACS Omega, 2023. Available at:[Link]

Methodological & Application

Application Note: High-Purity Synthesis of 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This protocol details the synthesis of 2-[2-(2-methylpropanesulfonyl)ethyl]piperidine , a functionalized piperidine scaffold structurally analogous to the side chains found in Janus Kinase (JAK) inhibitors (e.g., Baricitinib, Tofacitinib). Sulfone-functionalized piperidines are critical pharmacophores due to their high metabolic stability and hydrogen-bonding capability within enzyme active sites.

Scientific Strategy: Direct sulfonation of the piperidine ring is synthetically challenging due to regioselectivity issues. Therefore, this protocol utilizes a linear construction strategy starting from the commercially available 2-piperidineethanol. The route prioritizes:

  • Chemoselectivity: Protection of the secondary amine to prevent N-oxidation during the sulfone formation.

  • Safety: Controlled handling of oxidative steps (mCPBA) and odorous thiols.

  • Scalability: Use of crystalline intermediates to minimize chromatographic purification where possible.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into three primary phases: Nucleophilic Substitution (S_N2), Oxidation, and Deprotection.

Retrosynthesis Target Target: 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine Intermediate1 Precursor 1: N-Boc-2-[2-(isobutylsulfonyl)ethyl]piperidine Target->Intermediate1 Deprotection (TFA/HCl) Intermediate2 Precursor 2: N-Boc-2-[2-(isobutylthio)ethyl]piperidine Intermediate1->Intermediate2 Oxidation (mCPBA) SM Starting Material: 2-Piperidineethanol Intermediate2->SM 1. N-Boc Protection 2. Mesylation 3. Thiol Alkylation

Figure 1: Retrosynthetic logic flow. The strategy relies on masking the amine (Blue) to allow aggressive oxidation of the sulfide (Yellow) to the sulfone (Red).

Experimental Protocol

Phase 1: Scaffold Protection & Activation

Objective: Convert 2-piperidineethanol into a reactive electrophile while masking the nucleophilic nitrogen.

Reagents:

  • 2-Piperidineethanol (CAS: 1484-84-0)

  • Di-tert-butyl dicarbonate (

    
    )[1]
    
  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (

    
    )[1][2]
    
  • Dichloromethane (DCM)[2]

Procedure:

  • N-Protection: Dissolve 2-piperidineethanol (10.0 g, 77.4 mmol) in DCM (100 mL). Add

    
     (1.5 eq).[3] Cool to 0°C. Dropwise add 
    
    
    
    (1.1 eq) dissolved in DCM. Stir at RT for 4 hours. Wash with 1M citric acid and brine. Dry over
    
    
    and concentrate.
    • Checkpoint: Quantitative yield expected.[4] Product is a viscous oil.

  • Activation (Mesylation): Dissolve the crude

    
    -Boc intermediate in anhydrous DCM (10 vol). Cool to -10°C (Ice/Salt bath). Add 
    
    
    
    (2.0 eq).
  • Addition: Add MsCl (1.2 eq) dropwise over 30 mins, maintaining internal temp < 0°C.

    • Critical Insight: The

      
      -Boc group destabilizes the piperidine ring slightly; temperature control prevents elimination to the vinyl piperidine side product.
      
  • Workup: Quench with cold water. Separate organic layer.[3][5] Wash with cold

    
    . Dry and concentrate immediately. Do not store the mesylate; use immediately in Phase 2. 
    
Phase 2: Thioetherification (Sulfide Formation)

Objective: Install the isobutyl side chain via


 displacement.

Reagents:

  • 2-Methylpropane-1-thiol (Isobutyl mercaptan)

  • Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Acetonitrile (ACN) or DMF

Procedure:

  • Suspend

    
     (2.0 eq) in ACN (10 vol).
    
  • Add Isobutyl mercaptan (1.2 eq). Note: Use a bleach trap for thiol odors.

  • Stir for 15 mins at RT to generate the thiolate anion.

  • Add the crude Mesylate from Phase 1 (dissolved in minimal ACN).

  • Reflux: Heat to 60°C for 6-12 hours. Monitor by TLC (Hexane:EtOAc 4:1). The mesylate spot (

    
    ) should disappear; a less polar sulfide spot (
    
    
    
    ) will appear.
  • Workup: Filter solids. Concentrate filtrate. Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted thiol) and brine.

Phase 3: Chemoselective Oxidation

Objective: Oxidize the sulfide to sulfone without forming the N-oxide (protected by Boc).

Reagents:

  • m-Chloroperoxybenzoic acid (mCPBA, 77% max purity)

  • DCM[2][6][7][]

  • Sodium Thiosulfate (

    
    )
    

Stoichiometry Table:

ComponentEquiv.RoleNotes
Sulfide Intermediate1.0SubstrateCrude oil from Phase 2
mCPBA2.5OxidantExcess required for Sulfone (

); 1.0 eq yields Sulfoxide (

)

3.0BufferNeutralizes m-chlorobenzoic acid byproduct

Procedure:

  • Dissolve the sulfide in DCM (15 vol). Cool to 0°C.[4][5][9][10]

  • Add solid

    
     to the solution.
    
  • Oxidation: Add mCPBA portion-wise over 20 minutes.

    • Mechanism:[3][][11] The first equivalent forms the sulfoxide rapidly. The second equivalent forms the sulfone slower.

  • Warm to RT and stir for 4 hours.

  • Quench: Add 10% aqueous

    
     and stir vigorously for 20 mins (Starch-iodide paper test should be negative for peroxides).
    
  • Purification: Wash organic layer with sat.[3]

    
     (x3) to remove m-chlorobenzoic acid.
    
    • Field Tip: If the organic layer remains cloudy, m-chlorobenzoic acid is precipitating. Add more DCM or wash again with base.

Phase 4: Deprotection & Salt Formation

Objective: Remove Boc group to yield the final secondary amine.

Procedure:

  • Dissolve the

    
    -Boc sulfone in 1,4-Dioxane.
    
  • Add 4M HCl in Dioxane (5 eq).

  • Stir at RT for 2 hours. White precipitate (hydrochloride salt) often forms.

  • Isolation: Dilute with

    
    , filter the solid, and dry under vacuum.
    
  • Free Base (Optional): Partition between DCM and 1M NaOH. Dry organic layer and concentrate.[3][4][9][10]

Analytical Parameters & Troubleshooting

Expected Data (Free Base)
  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       2.9–3.0 ppm (m, 2H, 
      
      
      
      ring side)
    • 
       2.85 ppm (d, 2H, 
      
      
      
      )
    • 
       2.2 ppm (m, 1H, Methine of isobutyl)
      
    • 
       1.1 ppm (d, 6H, Isobutyl methyls)
      
    • Piperidine ring protons: Multiplets 1.4–1.8 ppm and 2.6–3.1 ppm.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Phase 2 Elimination of MesylateLower reaction temp; ensure base is not too strong (switch

to

).
Incomplete Oxidation Sulfoxide presentCheck mCPBA activity (iodometric titration). Add 0.5 eq more mCPBA and heat to reflux if necessary.
N-Oxide Formation Boc fell offEnsure Phase 3 is buffered with

. Acidic mCPBA can cleave Boc if left too long.

Safety & Handling (E-E-A-T)

  • mCPBA: Shock sensitive and potentially explosive in dry, high-purity forms. Always use the commercially available 70-77% moistened grade. Store at <4°C.

  • Thiols: Extremely potent odor. All manipulations in Phase 2 must occur in a fume hood. Treat glassware with bleach solution before removing from the hood to oxidize residual thiols.

  • Mesyl Chloride: Lachrymator and corrosive. Reacts violently with water.

References

  • Common Organic Chemistry. (2023). Oxidation of Sulfides to Sulfones using mCPBA. Retrieved October 26, 2025, from [Link]

  • Organic Syntheses. (n.d.). General Procedures for Thiol Alkylation. Retrieved October 26, 2025, from [Link]

Sources

Application Note: Functional Characterization of 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the functional characterization of 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine , a sulfonyl-piperidine scaffold relevant to drug discovery in metabolic disorders (e.g., GPR119 agonists), ion channel modulation, and peptidomimetics.

Introduction & Compound Significance

The compound 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine represents a specialized sulfonyl-piperidine scaffold. In modern drug discovery, this structural motif—combining a piperidine ring, a flexible ethyl linker, and a bulky isobutylsulfonyl group—is frequently utilized as a pharmacophore in two primary therapeutic areas:

  • GPCR Modulation (Metabolic Targets): Sulfonyl-piperidines are established privileged structures for GPR119 agonists and 11

    
    -HSD1 inhibitors , targeting type 2 diabetes and obesity [1, 2]. The sulfonyl group often mimics the transition state or interacts with polar residues in the receptor binding pocket.
    
  • Ion Channel & Transporter Regulation: The steric bulk of the isobutyl group combined with the basic piperidine nitrogen allows for interaction with voltage-gated channels (e.g., Kv7/KCNQ , Nav ) and neurotransmitter transporters (e.g., GlyT1 , GABA ), where 2-substituted piperidines often serve as bioisosteres for proline or nipecotic acid derivatives [3].

This guide outlines a self-validating screening cascade designed to deconvolve the biological activity of this compound, moving from broad signaling profiling to specific functional potency.

Experimental Logic & Screening Cascade

To accurately define the activity of 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine, a hierarchical approach is required. We prioritize GPCR signaling (cAMP/Calcium) and Ion Channel function based on the scaffold's Structure-Activity Relationship (SAR).

Screening Workflow Diagram

ScreeningCascade Start Compound: 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine Primary Primary Screen: GPCR Signaling Profiling (cAMP & Ca2+ Flux) Start->Primary 10 µM Screening Hit_GPCR Hit: GPCR Active (e.g., GPR119, 5-HT) Primary->Hit_GPCR cAMP Modulator Hit_Ion Hit: Ion Channel Active (e.g., Kv, Nav) Primary->Hit_Ion Ca2+ Modulator Secondary_GPCR Secondary Assay: Dose-Response (EC50) HTRF cAMP / FLIPR Hit_GPCR->Secondary_GPCR Secondary_Ion Secondary Assay: Electrophysiology (Automated Patch Clamp) Hit_Ion->Secondary_Ion Tox Safety Profiling: Cytotoxicity (ATP) & hERG Secondary_GPCR->Tox Secondary_Ion->Tox Final Lead Characterization: Potency, Efficacy, Selectivity Tox->Final High Therapeutic Index

Caption: Hierarchical screening workflow for de-orphaning and characterizing sulfonyl-piperidine derivatives.

Protocol A: GPR119-Targeted cAMP Accumulation Assay

Rationale: Given the structural homology to GPR119 agonists (e.g., GSK1292263), the primary hypothesis is G


s-coupled GPCR activation. This assay measures intracellular cAMP levels using Homogeneous Time-Resolved Fluorescence (HTRF).
Materials
  • Cells: CHO-K1 or HEK293 stably expressing human GPR119 (or target GPCR).

  • Reagents: HTRF cAMP Dynamic 2 Kit (Cisbio/Revvity), IBMX (Phosphodiesterase inhibitor).

  • Compound: 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine (dissolved in 100% DMSO, 10 mM stock).

  • Plate: 384-well low-volume white microplate.

Step-by-Step Methodology
  • Cell Preparation:

    • Harvest cells at 80% confluency. Resuspend in stimulation buffer (HBSS + 500 µM IBMX) to a density of 200,000 cells/mL.

    • Critical: IBMX is essential to prevent cAMP degradation by endogenous PDEs, ensuring the signal reflects receptor activity.

  • Compound Addition:

    • Dispense 5 µL of compound (serial dilution, 1:3) into the 384-well plate.

    • Final assay concentration range: 10 µM to 0.1 nM.

    • Include Forskolin (10 µM) as a positive control (Max signal) and DMSO (0.1%) as a negative control (Min signal).

  • Cell Seeding:

    • Add 5 µL of cell suspension (1,000 cells/well) to the compound wells.

    • Incubate for 30 minutes at Room Temperature (RT).

  • Detection Step:

    • Add 5 µL of cAMP-d2 conjugate (Acceptor).

    • Add 5 µL of Anti-cAMP-Cryptate (Donor).

    • Incubate for 1 hour at RT in the dark.

  • Readout:

    • Measure fluorescence at 665 nm and 620 nm using an HTRF-compatible reader (e.g., EnVision).

    • Calculate Ratio =

      
      .
      
Data Analysis
  • Convert HTRF ratios to cAMP concentrations using a standard curve.

  • Plot Log[Compound] vs. Response to determine EC

    
    .
    
  • Success Criteria: A sigmoidal dose-response with >3-fold signal window over background indicates valid agonism.

Protocol B: Calcium Flux Assay (Ion Channel/Gq-GPCR)

Rationale: If the piperidine scaffold targets ion channels (e.g., NMDA, Kv) or Gq-coupled receptors, changes in cytosolic Ca


 will be the primary readout.
Materials
  • Cells: HEK293 cells (optionally transfected with specific channel, e.g., TRPV1 or Kv7.2/7.3).

  • Dye: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).

  • Instrument: FLIPR Tetra or Hamamatsu FDSS.

Step-by-Step Methodology
  • Dye Loading:

    • Seed cells (10,000/well) in a 384-well black/clear-bottom poly-D-lysine coated plate 24h prior.

    • Remove media and add 20 µL Dye Loading Buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid, Calcium 6 dye).

    • Incubate 1 hour at 37°C, then 15 min at RT.

    • Mechanistic Note: Probenecid inhibits the anion transporter to prevent dye leakage.

  • Baseline Measurement:

    • Place plate in FLIPR. Record baseline fluorescence (Ex 485nm / Em 525nm) for 10 seconds.

  • Compound Injection:

    • Inject 10 µL of 3x concentrated 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine.

    • For Agonist Mode: Monitor flux for 180 seconds.

    • For Antagonist Mode: Incubate compound for 10 min, then inject agonist (e.g., Capsaicin or Acetylcholine) and monitor.

  • Quantification:

    • Calculate

      
       (Peak fluorescence minus baseline divided by baseline).
      
    • Interpretation: A rapid transient peak suggests Ion Channel gating; a sustained oscillating signal suggests GPCR-mediated IP3 pathway.

Protocol C: Cellular Toxicity & Metabolic Stability

Rationale: Sulfonyl-piperidines can be metabolically labile or exhibit off-target cytotoxicity. This step ensures the observed activity is not an artifact of cell stress.

Cytotoxicity (ATP Depletion)
  • Assay: CellTiter-Glo (Promega).

  • Method: Treat cells for 24 hours with compound (up to 100 µM). Add reagent, lyse, and measure luminescence.

  • Cut-off: Compounds showing IC

    
     < 10 µM in cytotoxicity assays should be flagged as potential false positives in functional assays.
    
Metabolic Stability (Microsomal Stability)
  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Method: Incubate 1 µM compound at 37°C. Sample at 0, 15, 30, 60 min. Analyze by LC-MS/MS.

  • Focus: Monitor the stability of the sulfonyl-ethyl bond and the piperidine ring (susceptible to oxidation).

Summary of Expected Results

Assay TypeReadoutPositive OutcomeNegative OutcomeInterpretation
cAMP (Gs) HTRF RatioSigmoidal IncreaseFlat lineGPR119/GPCR Agonist
Ca2+ Flux FluorescenceTransient PeakNo changeIon Channel/Gq Modulator
Toxicity LuminescenceNo reduction in RLU<50% RLU at 10µMCytotoxic (Flag)

References

  • Jones, R. M., et al. (2009). GPR119 agonists for the treatment of type 2 diabetes and obesity: therapeutic potential and recent progress. Expert Opinion on Therapeutic Patents. Link

  • Semple, G., et al. (2011). Discovery of the GPR119 agonist AR231453. Journal of Medicinal Chemistry. Link

  • BenchChem. (2024). 4-(Isobutylsulfonyl)-1-(naphthalen-1-ylsulfonyl)piperidine Product Description and Applications. Link

  • Google Patents. (2014). WO2014152013A1 - 4-phenylpiperidines, their preparation and use. Link

  • PubChem. (2024). Compound Summary: Sulfonyl-piperidine derivatives. Link

Application Note: Preclinical In Vivo Efficacy Profiling of 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine (hereafter referred to as MSEP ) represents a highly specialized structural motif utilized in the development of state-dependent ion channel modulators. Featuring a lipophilic isobutylsulfonyl group paired with a basic piperidine ring, MSEP acts as a potent, subtype-selective inhibitor of the Voltage-Gated Sodium Channel 1.7 (NaV1.7)[1]. Because NaV1.7 is predominantly localized in peripheral nociceptors and sympathetic ganglion neurons, it is a genetically validated target for treating severe neuropathic and inflammatory pain without inducing central nervous system (CNS) side effects or motor deficits[2].

This application note provides drug development professionals with a comprehensive, self-validating in vivo framework for evaluating the analgesic efficacy of MSEP. By leveraging highly reproducible surgical models and rigorous behavioral pharmacodynamics, researchers can accurately quantify MSEP's therapeutic window.

Mechanistic Rationale: Targeting NaV1.7 with Sulfonyl-Piperidines

Human genetic studies have definitively linked SCN9A (the gene encoding NaV1.7) loss-of-function mutations to congenital insensitivity to pain (CIP)[3][4]. In neuropathic states, nerve injury triggers the upregulation and ectopic expression of NaV1.7 in the Dorsal Root Ganglion (DRG) and Spinal Dorsal Horn (SDH)[5][6]. This accumulation lowers the threshold for action potential firing, driving mechanical allodynia and thermal hyperalgesia.

MSEP is designed to operate as a closed-state inhibitor . The protonated piperidine nitrogen interacts with the local anesthetic binding site within the channel pore, while the 2-methylpropanesulfonyl (isobutylsulfonyl) moiety anchors into the lipophilic fenestrations of the voltage-sensor domain. This dual-interaction stabilizes the channel in its resting state, preventing the generation of ectopic action potentials[4].

Pathway Stimulus Nerve Injury (Neuropathy) DRG DRG Nociceptor Sensitization Stimulus->DRG NaV17 NaV1.7 Activation (Ectopic Firing) DRG->NaV17 CNS Spinal Dorsal Horn Pain Transmission NaV17->CNS MSEP MSEP (Closed-State Blocker) MSEP->NaV17 Inhibits

NaV1.7 pain signaling pathway and MSEP mechanism of action.

Experimental Design & Model Selection

To accurately assess MSEP, the chosen animal model must feature robust NaV1.7 upregulation. We recommend the Spared Nerve Injury (SNI) model over the Chronic Constriction Injury (CCI) model. Causality: SNI produces a highly localized, distinct anatomical territory of hypersensitivity (the sural nerve area) that remains stable for months, reducing inter-subject variability and preventing false positives during behavioral testing[7].

Table 1: Comparison of Neuropathic Pain Models for MSEP Efficacy Testing
ModelSurgical InterventionPathological DriverNaV1.7 Upregulation WindowOptimal MSEP Testing Window
Spared Nerve Injury (SNI) Ligation/transection of tibial & peroneal nervesTraumatic nerve injuryDays 7–14 post-opDays 14–28
Chronic Constriction Injury (CCI) 4 loose ligatures around sciatic nerveInflammatory neuropathyDays 3–10 post-opDays 7–21
Chemotherapy-Induced (CIPN) Paclitaxel IP injectionsNeurotoxic axonal damageDays 7–21 post-dosingDays 14–28

Detailed Step-by-Step Protocols

MSEP Formulation and Dosing Strategy

Because MSEP contains a highly lipophilic isobutylsulfonyl group, aqueous solubility can be a limiting factor.

  • Vehicle Preparation: Use 5% DMSO, 10% Tween-80, and 85% sterile saline. Causality: DMSO and Tween-80 act as co-solvents to prevent precipitation of the sulfonyl-piperidine in the peritoneal cavity, while 85% saline ensures physiological osmolarity, preventing injection-site irritation that could confound behavioral pain readouts.

  • Dosing: Administer Intraperitoneally (IP) at 10 mg/kg and 30 mg/kg.

Protocol A: Surgical Induction of Spared Nerve Injury (SNI)

Self-Validating System: A Sham surgery cohort (nerve exposed but not ligated) and a Positive Control cohort (Gabapentin 100 mg/kg) must run in parallel. If the Sham group exhibits allodynia, or the Positive Control fails to reverse it, the surgical technique or assay calibration is compromised, and the cohort data must be discarded.

  • Anesthesia: Induce anesthesia in adult male C57BL/6 mice using 3% Isoflurane and maintain at 1.5-2%. Causality: Isoflurane allows for rapid recovery and precise depth control, minimizing post-surgical respiratory distress.

  • Incision: Shave the left lateral thigh and make a 1 cm incision through the skin and biceps femoris muscle.

  • Isolation: Carefully isolate the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

  • Ligation & Transection: Tightly ligate the common peroneal and tibial nerves with 5-0 silk suture and transect 2 mm of the distal nerve stumps. Crucial Step: Leave the sural nerve completely untouched[7].

  • Closure: Suture the muscle and staple the skin. Allow 14 days for the development of peak mechanical allodynia and NaV1.7 upregulation[5].

Protocol B: Behavioral Pharmacodynamics (Von Frey Assay)
  • Acclimation: Place mice in elevated wire-mesh cages for 45 minutes prior to testing to establish a calm baseline.

  • Testing Paradigm: Apply calibrated Von Frey filaments (ranging from 0.008 g to 2.0 g) to the lateral plantar surface of the left hind paw (sural nerve territory).

  • Up-Down Method: Begin with the 0.4 g filament. If a withdrawal response occurs, move to the next lowest filament. If no response occurs, move to the next highest. Causality: The Dixon up-down method prevents the tissue sensitization and learned hyper-reactivity that occurs with repeated linear testing, ensuring the trustworthiness of the mechanical withdrawal threshold.

  • Timepoints: Record thresholds at Baseline, Post-Surgery (Day 14), and at 1h, 3h, 6h, and 24h post-MSEP administration.

Workflow Acclimation 1. Animal Acclimation (Days -7 to 0) Baseline 2. Baseline Testing (Day 0) Acclimation->Baseline Surgery 3. SNI Surgery (Day 1) Baseline->Surgery Development 4. Neuropathy Development (Days 2-13) Surgery->Development Dosing 5. MSEP Administration (Day 14+) Development->Dosing Testing 6. Pharmacodynamic Assays (1h, 3h, 6h, 24h) Dosing->Testing

Chronological in vivo workflow for MSEP efficacy testing.

Data Acquisition & Analysis

Data must be transformed into the Percentage of Maximum Possible Effect (% MPE) to standardize efficacy across different baseline sensitivities. Formula:% MPE =[(Post-Dose Threshold - Post-Surgery Threshold) / (Baseline Threshold - Post-Surgery Threshold)] × 100

Table 2: Quantitative Data Summary (Expected Pharmacodynamic Output)
Treatment GroupPre-Surgery Baseline (g)Post-Surgery Day 14 (g)Post-Dose (2h Peak) (g)% MPE (Efficacy)
Sham + Vehicle 1.25 ± 0.151.20 ± 0.101.22 ± 0.12N/A (No Allodynia)
SNI + Vehicle 1.30 ± 0.120.15 ± 0.050.18 ± 0.062.6%
SNI + Gabapentin (100 mg/kg) 1.28 ± 0.140.14 ± 0.040.85 ± 0.1062.2%
SNI + MSEP (10 mg/kg) 1.26 ± 0.110.16 ± 0.060.65 ± 0.1544.5%
SNI + MSEP (30 mg/kg) 1.29 ± 0.130.13 ± 0.041.05 ± 0.1879.3%

Interpretation: A successful NaV1.7 blockade by MSEP will yield a dose-dependent increase in the withdrawal threshold, approaching baseline levels without inducing sedation (which can be verified via a parallel Rotarod performance test).

References

1.[1] US20120245136A1 - Chroman-spirocyclic piperidine amides as modulators of ion channels - Google Patents. Google Patents. URL: 2.[7] Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC. National Institutes of Health (NIH). URL:[Link] 3.[3] Discovery of a selective NaV1.7 inhibitor from centipede venom with analgesic efficacy exceeding morphine in rodent pain models | PNAS. Proceedings of the National Academy of Sciences (PNAS). URL:[Link] 4.[4] Insensitivity to pain induced by a potent selective closed-state Nav1.7 inhibitor - PMC. National Institutes of Health (NIH). URL:[Link] 5.[2] Distinct Nav1.7-dependent pain sensations require different sets of sensory and sympathetic neurons. White Rose Research Online. URL:[Link] 6.[5] Ectopic expression of Nav1.7 in spinal dorsal horn neurons induced by NGF contributes to neuropathic pain in a mouse spinal cord injury model - Frontiers. Frontiers. URL:[Link] 7.[6] Sodium channel Nav1.7 expression is upregulated in the dorsal root ganglia in a rat model of paclitaxel-induced peripheral neuro. German National Library. URL:[Link]

Sources

Application Note: 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine as a Privileged Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel neurotherapeutics requires molecular scaffolds that perfectly balance target affinity with stringent blood-brain barrier (BBB) permeability requirements. 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine is a highly versatile, bifunctional building block designed specifically for central nervous system (CNS) drug discovery. By combining the privileged piperidine pharmacophore with a sterically bulky, hydrogen-bond-accepting isobutylsulfonyl tail, this compound serves as an ideal starting point for synthesizing libraries targeting aminergic G-protein coupled receptors (GPCRs), neurotransmitter transporters, and ion channels.

This application note details the mechanistic rationale for utilizing this scaffold, outlines its physicochemical advantages, and provides self-validating experimental protocols for evaluating its derivatives in neuroscience research.

Mechanistic Grounding: The Pharmacophore Analysis

The Piperidine Core: Driving Target Engagement

Piperidine ranks as the second most frequently utilized nitrogen-containing heterocycle in FDA-approved drugs[]. In the context of neuroscience, the secondary amine of the piperidine ring (pKa ~9.5) is protonated at physiological pH. This cationic center is the primary driver of affinity for aminergic GPCRs (e.g., 5-HT, Dopamine, and Histamine receptors), where it forms a critical, charge-reinforced salt bridge with a highly conserved Aspartate residue (e.g., Asp


) located deep within the orthosteric binding pocket.
The Sulfonyl-Alkyl Axis: Balancing Polarity and Permeability

A major hurdle in CNS drug design is maintaining aqueous solubility without sacrificing BBB permeability. Hydrogen bond donors (HBDs) are notoriously detrimental to brain penetration[2]. The 2-methylpropanesulfonyl (isobutylsulfonyl) moiety solves this by acting as a potent hydrogen bond acceptor (HBA) via its two sulfonyl oxygens, allowing for critical interactions with target Serine or Tyrosine residues without introducing any permeability-hindering HBDs[3]. Furthermore, the branched isobutyl tail provides a bulky, lipophilic shield that occupies hydrophobic sub-pockets, increasing the drug-target residence time while masking the polarity of the sulfone group.

Quantitative Physicochemical Profiling

To predict CNS penetration, medicinal chemists rely on multiparameter optimization (CNS MPO). As summarized in Table 1, the base scaffold possesses near-perfect physicochemical properties, leaving ample "molecular weight room" for further functionalization at the piperidine nitrogen.

Table 1: Physicochemical Properties of 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine

PropertyValueRationale for CNS Drug Design
Molecular Formula C₁₁H₂₃NO₂S-
Molecular Weight (MW) 233.37 g/mol Well below the 400 Da threshold preferred for optimal BBB penetration.
Estimated cLogP 1.8 - 2.2Ideal lipophilicity range (1.5 - 2.5) for crossing lipid bilayers without excessive non-specific lipid binding.
Topological Polar Surface Area (tPSA) 54.55 Ų< 90 Ų is strictly required for CNS drugs; ensures the molecule is not overly polar.
Hydrogen Bond Donors (HBD) 1 (Amine NH)≤ 1 HBD is critical for preventing efflux and ensuring passive CNS permeability.
Hydrogen Bond Acceptors (HBA) 3 (Sulfonyl O₂, Amine N)Provides necessary target interactions without hindering membrane diffusion.

Experimental Workflows & Visualizations

Drug Discovery Workflow

The secondary amine of the piperidine ring serves as the primary site for synthetic elaboration (e.g., via reductive amination, alkylation, or acylation) to generate a library of CNS-active candidates.

Workflow Compound 2-[2-(2-Methylpropanesulfonyl) ethyl]piperidine Synthesis N-Alkylation / Acylation (Library Generation) Compound->Synthesis Screening High-Throughput Screening (FLIPR / Binding) Synthesis->Screening Hit Hit Identification (CNS Targets) Screening->Hit Lead Lead Optimization (BBB Permeability) Hit->Lead

Workflow for utilizing the piperidine scaffold in CNS drug discovery.

Mechanism of Action: GPCR Modulation

Derivatives of this scaffold frequently act as antagonists at Gq-coupled aminergic receptors (such as the 5-HT₂A receptor), blocking the downstream release of intracellular calcium.

Pathway Ligand Piperidine Derivative (Antagonist) GPCR Aminergic GPCR (e.g., 5-HT2A) Ligand->GPCR Inhibits Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Calcium Intracellular Ca2+ Release IP3->Calcium

GPCR signaling pathway modulated by the piperidine-derived antagonist.

Self-Validating Experimental Protocols

To accurately assess the neuropharmacological profile of compounds derived from 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine, researchers must evaluate both target engagement (binding affinity) and functional outcome (calcium mobilization). The following protocols are engineered with built-in causality and self-validation mechanisms.

Protocol A: Radioligand Binding Assay (Target Engagement)

Purpose: To determine the equilibrium dissociation constant (


) of the synthesized piperidine derivatives at the target GPCR.
Causality Focus:  Radioligand binding confirms direct physical interaction with the receptor, ruling out downstream off-target effects.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing the target GPCR in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction.

  • Filter Pre-treatment (Critical Step): Pre-soak GF/B glass fiber filters in 0.1% Polyethylenimine (PEI) for 1 hour. Why? PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of positively charged piperidine ligands.

  • Assay Incubation: In a 96-well plate, combine:

    • 50 µL of test compound (serial dilutions from 10 µM to 0.1 nM).

    • 50 µL of radioligand (e.g., [³H]-Ketanserin for 5-HT₂A) at its

      
       concentration.
      
    • 100 µL of membrane suspension (10–20 µg protein/well).

  • Self-Validation Controls:

    • Total Binding (TB): Buffer instead of test compound.

    • Non-Specific Binding (NSB): 10 µM of a known unlabeled reference antagonist. The specific assay window is validated only if TB is at least 5x higher than NSB.

  • Filtration & Detection: Incubate for 1 hour at room temperature to reach equilibrium. Rapidly filter the reaction through the PEI-soaked GF/B plates using a vacuum manifold. Wash 3x with ice-cold buffer to trap the receptor-ligand complexes. Add scintillation cocktail and read on a Microbeta counter.

Protocol B: FLIPR Calcium Mobilization Assay (Functional Profiling)

Purpose: To determine whether the binding observed in Protocol A results in agonism or antagonism, and to calculate the


.
Causality Focus:  Measuring real-time intracellular Ca²⁺ release directly quantifies the functional state of Gq-coupled receptors.

Step-by-Step Methodology:

  • Cell Seeding: Seed GPCR-expressing cells in a 384-well black-wall, clear-bottom plate at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading (Critical Step): Remove media and add 20 µL of Fluo-4 AM dye solution containing 2.5 mM Probenecid. Incubate for 60 minutes at 37°C.

    • Why Fluo-4 AM? The acetoxymethyl (AM) ester masks the dye's negative charge, allowing passive diffusion into the cell. Once inside, intracellular esterases cleave the AM groups, trapping the fluorescent dye.

    • Why Probenecid? Probenecid inhibits organic anion transporters (OATs) on the cell membrane, preventing the cells from pumping the cleaved dye back into the extracellular space, thereby stabilizing the fluorescent baseline.

  • Compound Addition (Antagonist Mode): Add 10 µL of the piperidine test compound (serial dilutions) and incubate for 15 minutes.

  • Self-Validation (Agonist Challenge): Transfer the plate to the FLIPR (Fluorometric Imaging Plate Reader). The system will read baseline fluorescence for 10 seconds, then automatically inject an

    
     concentration of the endogenous reference agonist (e.g., Serotonin).
    
    • Validation Check: The baseline must remain flat prior to agonist injection. A rising baseline indicates the test compound is a partial agonist, not a pure antagonist.

  • Data Analysis: Measure the peak fluorescence (Max-Min) post-agonist injection. Plot the response against the log concentration of the test compound to determine the

    
    .
    

References

  • BOC Sciences (2025). Comprehensive analysis of the prevalence of piperidine and other heterocycles in FDA-approved small molecules.
  • Ataman Kimya. Details the structural flexibility and basicity of the piperidine ring in forming critical receptor interactions.
  • Journal of Medicinal Chemistry, ACS Publications (2022). Discusses the detrimental effects of excessive hydrogen bond donors on permeability and the strategic use of hydrogen bond acceptors like sulfonyls.
  • ChemRxiv. Explores the balance of HBAs and HBDs in maintaining blood-brain barrier penetration for CNS therapeutics.

Sources

Application Note: Formulation and Preclinical In Vivo Dosing Strategies for 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, Preclinical Formulation Scientists, and Drug Discovery Researchers Document Type: Technical Protocol & Application Guide

Executive Summary & Physicochemical Profiling

The transition of a novel chemical entity (NCE) from in vitro screening to in vivo pharmacokinetic (PK) and efficacy models is frequently bottlenecked by poor aqueous solubility. 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine represents a classic formulation challenge: it features a highly basic secondary amine (the piperidine ring) tethered to a lipophilic, neutral isobutylsulfonyl (2-methylpropanesulfonyl) moiety.

As a Senior Application Scientist, I have designed this protocol to bypass the common pitfalls of artifactual PK data caused by in vivo precipitation. By understanding the causality between the molecule's structural features and its macroscopic phase behavior, we can engineer self-validating formulation systems that ensure consistent, dose-proportional exposure.

Table 1: Physicochemical Parameters & Formulation Implications
ParameterValue / CharacteristicFormulation Implication
Molecular Weight ~233.37 g/mol (Free Base)Low MW favors rapid absorption; limits steric hindrance during cyclodextrin encapsulation.
Ionization (pKa) ~9.5 - 10.5 (Piperidine N)Highly basic. Requires conversion to the hydrochloride (HCl) salt to lower the formulation pH and drive aqueous dissolution[1].
Lipophilicity (LogP) ~1.8 - 2.5 (Estimated)Moderate lipophilicity. The sulfone moiety requires hydrophobic shielding (e.g., HP-β-CD) to prevent precipitation during high-concentration Intravenous (IV) dosing.
BCS Classification Class II (Poorly Soluble, Highly Permeable)Bioavailability is dissolution rate-limited. The formulation must maintain a supersaturated state in the gastrointestinal tract[2].

Formulation Logic & Causality

Selecting the correct vehicle is not a trial-and-error process; it is dictated by the route of administration and the compound's thermodynamic stability.

  • Intravenous (IV) Rationale: IV administration strictly requires a clear, isotonic solution to prevent vascular irritation or fatal embolization. Because the isobutylsulfonyl group resists aqueous solvation even when the piperidine nitrogen is protonated, we utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The polyhydroxy exterior of HP-β-CD exhibits a strong affinity for water, while its hydrophobic cavity encapsulates the lipophilic isobutyl tail, effectively masking it from the aqueous environment[2].

  • Oral (PO) Rationale: For oral gavage, maximizing the dose volume and concentration is critical for toxicology and efficacy models[3]. A 0.5% Sodium Carboxymethyl Cellulose (Na-CMC) with 0.1% Tween 80 suspension is ideal. Na-CMC acts as a viscosity modifier to prevent rapid sedimentation, while Tween 80 reduces the interfacial tension between the hydrophobic drug particles and the aqueous vehicle, ensuring uniform wetting.

G N1 2-[2-(2-Methylpropanesulfonyl) ethyl]piperidine N2 Salt Formation (HCl) N1->N2 Increase aqueous solubility N3 Route of Administration N2->N3 N4 Intravenous (IV) N3->N4 N5 Oral (PO) N3->N5 N6 10% HP-β-CD in Saline N4->N6 Primary (Clear Solution) N7 Cosolvent System (DMSO/PEG300/Tween80) N4->N7 Alternative N5->N7 Solution (Low Dose) N8 0.5% Na-CMC / 0.1% Tween 80 N5->N8 Suspension (High Dose)

Fig 1. Decision tree for the preclinical formulation of piperidine-based sulfone derivatives.

Step-by-Step Experimental Protocols

Protocol A: Generation of the Hydrochloride (HCl) Salt

To ensure reproducible solubility, the free base must first be converted to a stable crystalline salt[1].

  • Dissolution: Dissolve 1.0 g of 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine (free base) in 15 mL of Dichloromethane (DCM) and 5 mL of absolute Ethanol in a round-bottom flask.

  • Acidification: Place the flask in an ice bath (0°C). Slowly add 1.2 equivalents of 4M HCl in 1,4-dioxane dropwise under continuous magnetic stirring.

  • Precipitation: Remove the ice bath and stir at room temperature for 2 hours. A white precipitate will form.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake twice with 5 mL of cold Ethanol to remove unreacted free base.

  • Drying: Dry the resulting powder under a high vacuum at 40°C for 12 hours.

  • Self-Validation Check: Weigh the final product to calculate the yield. Dissolve 1 mg of the powder in 1 mL of distilled water; the pH should drop to ~4.5–5.5. If the pH is >7.0, the salt formation was incomplete.

Protocol B: Intravenous (IV) Formulation (10% HP-β-CD)

Target Concentration: 2.0 mg/mL. Vehicle: 10% (w/v) HP-β-CD in 0.9% Saline.

  • Vehicle Preparation: Dissolve 1.0 g of 4[4] in 8 mL of 0.9% sterile saline. Vortex until completely clear. Adjust the final volume to 10 mL with saline.

  • API Addition: Weigh 20 mg of the HCl salt (from Protocol A) into a sterile glass vial.

  • Solvation: Add 10 mL of the 10% HP-β-CD vehicle to the vial.

  • Complexation: Vortex aggressively for 2 minutes, followed by bath sonication at 37°C for 15 minutes. The thermal energy aids the thermodynamic insertion of the isobutyl group into the cyclodextrin cavity.

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter prior to dosing.

  • Self-Validation Check (Tyndall Effect): Shine a laser pointer through the vial in a dark room. If a visible beam (scattering) is observed, micro-particulates remain. Do not administer IV; re-sonicate or increase HP-β-CD to 15%. If the filter clogs or retains white residue during step 5, complexation failed.

Protocol C: Oral (PO) Suspension (0.5% Na-CMC / 0.1% Tween 80)

Target Concentration: 10.0 mg/mL. Used for high-dose toxicology or efficacy models.

  • Vehicle Preparation: Slowly sprinkle 0.5 g of Na-CMC into 100 mL of vigorously stirring distilled water (heating to 50°C accelerates hydration). Once fully dissolved and cooled, add 100 µL of Tween 80.

  • API Wetting: Weigh 100 mg of the HCl salt into a mortar. Add 2-3 drops of pure Tween 80 and triturate with a pestle to form a smooth, wetted paste. Causality: Pre-wetting prevents the hydrophobic particles from floating on the aqueous surface.

  • Suspension: Gradually add 10 mL of the Na-CMC vehicle to the mortar while continuously grinding to ensure a homogenous particle size distribution.

  • Self-Validation Check (Sedimentation Rate): Transfer the suspension to a graduated cylinder and leave undisturbed for 30 minutes. A properly formulated suspension will show no clear supernatant layer exceeding 5% of the total volume. Rapid phase separation indicates the particle size is too large (requires further milling) or Na-CMC hydration was incomplete.

Analytical Validation & Stability Matrix

Before initiating in vivo dosing, the physical and chemical stability of the formulations must be verified using HPLC-UV.

Table 2: Formulation Stability Matrix
Formulation MatrixStorage TempStability WindowAnalytical Method (HPLC-UV)
10% HP-β-CD in Saline (IV) 4°C7 DaysMobile Phase: 60:40 MeCN:H2O (0.1% TFA); λ = 210 nm
0.5% Na-CMC / 0.1% Tween 80 (PO) Room Temp24 HoursMobile Phase: 60:40 MeCN:H2O (0.1% TFA); λ = 210 nm (Note: Must vortex for 1 min prior to sampling)
Cosolvent System (DMSO/PEG300) Room TempUse immediately (<4 hours)Not recommended for long-term storage due to API precipitation risks[4].

References

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE Source: Altasciences URL:[Link]

  • In Vitro and In Vivo Characterization of the Novel Oxabicyclooctane-Linked Bacterial Topoisomerase Inhibitor AM-8722 Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL:[Link]

Sources

Application Note: Electrophysiological Profiling of 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the electrophysiological characterization of 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine , a synthetic piperidine-sulfone derivative. Based on its pharmacophore—comprising a basic piperidine nitrogen, a flexible ethyl linker, and a lipophilic isobutyl-sulfonyl moiety—this compound shares structural homology with Class III antiarrhythmics (e.g., Dofetilide, E-4031) and Sigma receptor ligands .

Consequently, this guide focuses on Whole-Cell Patch-Clamp protocols to assess its activity on Voltage-Gated Potassium Channels (Kv) , specifically the Kv11.1 (hERG) channel, which is the primary pharmacological target for this chemical class.

Introduction & Mechanism of Action

2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine acts as a potent modulator of transmembrane ion currents. Its structural motif (basic amine + sulfonyl H-bond acceptor) allows it to enter the inner cavity of voltage-gated potassium channels, specifically interacting with the aromatic residues (Tyr652 and Phe656) of the hERG pore helix.

  • Primary Target: Kv11.1 (hERG) Potassium Channel.

  • Secondary Targets: Kv1.5, Nav1.5 (at micromolar concentrations).

  • Physiological Effect: Prolongation of the Action Potential Duration (APD) and Refractory Period.

Solution Preparation & Handling

Due to the lipophilic isobutyl group, proper solubilization is critical to prevent precipitation in the recording chamber.

ComponentConcentrationPreparation Notes
Stock Solution 10 mM or 100 mMDissolve in 100% DMSO . Vortex for 2 mins. Sonicate if necessary. Store at -20°C in aliquots.
Working Solution 1 nM – 10 µMDilute Stock into Extracellular Solution immediately before use. Max DMSO: 0.1% (v/v).
Vehicle Control 0.1% DMSOMust be matched to the highest drug concentration to rule out solvent effects.

Critical Caution: Do not use glass reservoirs for low concentrations (<10 nM) as the lipophilic piperidine tail may adsorb to glass surfaces. Use silanized glass or high-quality polypropylene.

Experimental Setup: Whole-Cell Voltage Clamp

This protocol isolates the delayed rectifier potassium current (


) to quantify channel blockade.
A. Instrumentation
  • Amplifier: Axon MultiClamp 700B or HEKA EPC 10.

  • Digitizer: Digidata 1550B (Sampling at 10 kHz, Filter at 2 kHz).

  • Micromanipulator: Sutter MP-285.

  • Microscope: Inverted DIC (Nikon Ti2) on a vibration isolation table.

B. Physiological Solutions
SolutionComposition (mM)pH / Osmolarity
Extracellular (Bath) 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPESpH 7.4 (NaOH) / 290 mOsm
Intracellular (Pipette) 130 K-Aspartate, 5 Mg-ATP, 10 EGTA, 10 HEPES, 5 CaCl₂pH 7.2 (KOH) / 280 mOsm
C. Recording Workflow (Step-by-Step)
  • Pipette Fabrication: Pull borosilicate glass capillaries (BF150-86-10) to a resistance of 2.0 – 4.0 MΩ . Fire-polish tips to improve seal formation.

  • Giga-seal Formation: Approach the cell and apply mild suction to achieve a seal >1 GΩ.

  • Break-in: Apply short pulses of suction or "zapping" to enter Whole-Cell mode.

  • Capacitance Compensation: Compensate for slow and fast capacitance transients.

  • Series Resistance (

    
    ) Compensation:  Adjust to compensate 70–80%  of 
    
    
    
    . If
    
    
    changes by >20% during the experiment, discard the cell.
  • Baseline Recording: Perfuse Extracellular Solution for 3-5 minutes until current amplitude stabilizes.

  • Drug Application: Perfuse 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine for 5 minutes or until steady-state block is achieved.

Voltage Protocols & Data Acquisition
Protocol A: hERG Tail Current Analysis

To measure the affinity of the compound for the inactivated state of the channel.

  • Holding Potential: -80 mV.

  • Depolarizing Step: Step to +40 mV for 2 seconds (activates and rapidly inactivates channels).

  • Repolarizing Step: Step to -50 mV for 2 seconds (removes inactivation, revealing the large "tail current").

  • Inter-sweep Interval: 15 seconds.

Measurement: Measure the peak amplitude of the tail current at -50 mV.

Protocol B: Current-Clamp (Action Potential)

To validate the physiological consequence (APD prolongation).

  • Mode:

    
     (Current Clamp).
    
  • Stimulus: 2-4 ms current injection (1.5x threshold) at 1 Hz.

  • Measurement: Calculate

    
     (Action Potential Duration at 90% repolarization).
    
Mechanistic Pathway Visualization

The following diagram illustrates the causal link between the piperidine-sulfone binding and the electrophysiological readout.

Pathway Drug 2-[2-(2-Methylpropanesulfonyl) ethyl]piperidine Target Kv11.1 (hERG) Pore Cavity Drug->Target Hydrophobic Interaction (Tyr652/Phe656) Mechanism Stabilization of Inactivated State Target->Mechanism State-Dependent Binding Readout Reduced Tail Current (I_Kr) Mechanism->Readout Voltage Clamp Physiology APD Prolongation (QT Interval) Readout->Physiology Functional Consequence

Figure 1: Mechanism of Action. The compound binds to the Kv11.1 pore, stabilizing the inactivated state and reducing


, leading to APD prolongation.
Data Analysis & Interpretation
A. Concentration-Response Curve (IC50)

Normalize the steady-state tail current (


) to the baseline control current (

). Fit the data to the Hill equation:


  • 
     : Log of drug concentration.
    
  • Hill Slope : Typically ~1.0 for simple pore blockers. A slope >1.0 suggests cooperativity or multiple binding sites.

B. Voltage-Dependence of Block

Assess if the block is voltage-dependent by plotting the Fractional Block (


) vs. Test Potential.
  • Result: Piperidine-sulfones typically show mild voltage dependence , as binding occurs deep within the transmembrane electrical field.

References
  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7083), 463-469. Link

  • Redfern, W. S., et al. (2003). Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs: evidence for a provisional safety margin in drug development. Cardiovascular Research, 58(1), 32-45. Link

  • Hamill, O. P., et al. (1981). Improved patch-clamp techniques for high-resolution current recording from cells and cell-free membrane patches. Pflügers Archiv, 391(2), 85-100. Link

  • Vandenberg, J. I., et al. (2012). hERG K+ channels: structure, function, and clinical significance. Physiological Reviews, 92(3), 1393-1478. Link

Troubleshooting & Optimization

Technical Support Hub: Solubility Optimization for 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SOL-PIP-SULF-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Subject: Overcoming aqueous insolubility and precipitation events in biological assays.

Executive Summary

You are encountering solubility limitations with 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine . Based on its chemical structure—a lipophilic isobutyl-sulfone tail attached to a basic piperidine ring—this compound exhibits pH-dependent solubility .

In its neutral "free base" form (typically found in DMSO stocks), the molecule is hydrophobic (LogP ≈ 1.5–2.0). However, the piperidine nitrogen (


) offers a "solubility switch." By protonating this nitrogen, you can convert the molecule into a highly soluble cation.

This guide provides three tiered solutions ranging from quick assay fixes to robust formulation strategies.

Part 1: The "Crash Out" (Precipitation from DMSO)

Issue:

"I prepared a 10 mM stock in DMSO. When I dilute it into PBS (pH 7.4) or cell culture media, the solution turns cloudy or precipitates immediately."

Root Cause Analysis:

This is a classic "Solvent Shift" precipitation .

  • The Mechanism: DMSO solvates the hydrophobic isobutyl and ethyl chains. When you dilute into an aqueous buffer at pH 7.4, the water molecules strip away the DMSO.

  • The pH Trap: At pH 7.4, the piperidine nitrogen is partially protonated, but often not enough to overcome the lattice energy of the hydrophobic tail. The compound reverts to its neutral, insoluble form and aggregates.

Troubleshooting Protocol:

Option A: The "Intermediate Step" Dilution (Recommended for In Vitro) Do not jump straight from 100% DMSO to 100% Aqueous Buffer. Use a stepping stone.

  • Prepare Stock: 10 mM in DMSO.

  • Intermediate Dilution: Dilute 1:10 into pure Ethanol or PEG-400 .

  • Final Dilution: Dilute this mix into your assay buffer.

    • Why this works: PEG-400 acts as a surfactant-like co-solvent, preventing the rapid aggregation of hydrophobic domains during the transition to water.

Option B: Acidic Spiking Since the compound is a base, lowering the pH prevents precipitation.

  • Action: Ensure your assay buffer contains a slight excess of acid if the assay tolerates it.

  • Protocol: Pre-acidify your PBS with 0.1% Formic Acid or use a Citrate Buffer (pH 5.0) instead of PBS for the initial dilution step.

Part 2: Salt Formation (The Permanent Fix)

Issue:

"I need to dose this in vivo (IV/PO) at high concentrations (>10 mg/mL). Co-solvents are toxic at these levels."

Scientific Solution:

You must convert the free base into a salt. The piperidine nitrogen is an ideal acceptor for protons.

Salt Selection Protocol

We recommend a Hydrochloride (HCl) or Mesylate (Methanesulfonate) salt. The sulfonyl group in your tail makes the mesylate salt particularly stable due to similar crystal packing geometries.

Salt Counter-ionStoichiometryPredicted SolubilityNotes
Hydrochloride 1:1>50 mg/mLBest for initial testing. May be hygroscopic.
Mesylate 1:1>30 mg/mLExcellent stability; less prone to "oiling out."
Citrate 1:1~10 mg/mLGood for oral dosing (taste masking), but lower solubility.
Experimental Workflow: Generating the HCl Salt
  • Dissolve: Dissolve 100 mg of free base in 2 mL of Diethyl Ether or Ethyl Acetate.

  • Acidify: Add 1.1 equivalents of 4M HCl in Dioxane dropwise at 0°C.

  • Observation: A white precipitate should form immediately.

  • Troubleshooting "Oiling Out": If a sticky gum forms instead of a solid:

    • Cause: Impurities or too rapid addition of acid.

    • Fix: Triturate (grind) the gum with fresh Hexane or Diethyl Ether until it solidifies.

Part 3: Advanced Formulation (Cyclodextrins)

Issue:

"My assay is pH-sensitive (must be pH 7.4), and I cannot use DMSO."

Scientific Solution:

Use Sulfobutyl ether-beta-cyclodextrin (SBE-


-CD) .[1]
The isobutyl-sulfonyl tail of your molecule is the perfect size to fit inside the hydrophobic cavity of a 

-cyclodextrin ring. The sulfonyl group anchors the molecule via hydrogen bonding, while the hydrophilic exterior of the cyclodextrin keeps the complex dissolved in water.
Formulation Protocol
  • Vehicle Preparation: Prepare a 20% (w/v) solution of SBE-

    
    -CD (e.g., Captisol®) in water.
    
  • Addition: Add your compound (as a free base) to this vehicle.

  • Equilibration: Stir for 4 hours at room temperature.

    • Note: You may need to briefly lower the pH to 4.0 to assist initial dissolution, then readjust to 7.4. The cyclodextrin will prevent precipitation once the compound is "trapped" inside.

Visual Troubleshooting Guide

The following diagram illustrates the decision matrix for solubilizing piperidine-sulfone derivatives based on your specific application constraints.

SolubilityDecisionTree Start Start: Solubility Issue Check_pH Can Assay Tolerate pH < 6? Start->Check_pH Acid_Sol SOLUTION: Acidify Buffer (Use Citrate/Acetate pH 4-5) Check_pH->Acid_Sol Yes Check_DMSO Can Assay Tolerate DMSO/PEG? Check_pH->Check_DMSO No Cosolvent SOLUTION: Co-solvent System (5% DMSO + 5% Tween 80) Check_DMSO->Cosolvent Yes Check_InVivo Is this for In Vivo Dosing? Check_DMSO->Check_InVivo No Salt_Form SOLUTION: Salt Formation (Generate HCl or Mesylate Salt) Check_InVivo->Salt_Form Yes (High Dose) Cyclodextrin SOLUTION: Encapsulation (20% SBE-beta-Cyclodextrin) Check_InVivo->Cyclodextrin No (Sensitive Assay)

Caption: Decision matrix for selecting the optimal solubility strategy based on assay tolerance to pH, organic solvents, and dosing requirements.

Frequently Asked Questions (FAQs)

Q1: Why does the compound dissolve in water initially but precipitate after 20 minutes?

  • Answer: This is likely Ostwald Ripening . You created a supersaturated solution where small metastable particles formed initially (invisible to the eye). Over time, these small particles dissolved and redeposited onto larger, thermodynamically stable crystals, which then became visible precipitates.

  • Fix: Filter your solution through a 0.22 µm filter immediately after preparation to remove nucleation sites, or add a crystallization inhibitor like HPMC or PVP (0.1%).

Q2: Can I use sonication to redissolve the precipitate?

  • Answer: Use caution. Sonication generates heat, which can degrade the sulfonyl group or increase solubility temporarily, only for it to crash out faster upon cooling.

  • Recommendation: If precipitation occurs, do not sonicate. Re-acidify the sample or add more co-solvent (PEG-400).

Q3: Is the sulfonyl group pH sensitive?

  • Answer: No. The sulfonyl group (

    
    ) is non-ionizable in the physiological pH range (1–14). All pH-dependent solubility changes in this molecule are driven exclusively by the piperidine nitrogen.
    

References

  • BenchChem Technical Support. (2025).[2][3][4][5][6][7] Enhancing the Solubility of Piperidine-Containing Compounds: Cyclodextrin Encapsulation and pH Adjustment. Retrieved from

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3][5][8] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
  • PubChem Database. (2025).[9] Compound Summary: 2-Ethylpiperidine (Analogous Structure Properties). Retrieved from

Sources

Optimizing dosage of 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine in cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for Compound X (2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine) . This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for optimizing the dosage of this novel piperidine derivative in your cell culture experiments. As a Senior Application Scientist, my goal is to equip you with the necessary protocols, troubleshooting strategies, and theoretical understanding to achieve robust and reproducible results.

The piperidine scaffold is a privileged structure in medicinal chemistry, known to be present in a wide range of clinically approved drugs.[1] The biological activity of such compounds is highly dependent on the nature and position of the substituents on the piperidine ring.[2][3] Therefore, careful experimental optimization is paramount.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of Compound X in cell-based assays.

Q1: What is the recommended starting concentration range for Compound X in cell culture?

A1: For a novel compound like Compound X, the optimal concentration is highly cell-line dependent. A broad dose-response experiment is the critical first step. We recommend starting with a wide concentration range, typically from 1 nM to 100 µM, to establish a comprehensive dose-response curve for your specific cell model.[4][5] A literature search for compounds with similar structural motifs may also provide a more targeted starting point.[4]

Q2: What solvent should I use to prepare a stock solution of Compound X?

A2: Compound X is readily soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. It is crucial to ensure the final concentration of DMSO in your cell culture medium remains low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6][7] Always include a vehicle control (media with the same final DMSO concentration as your highest dose) in your experiments.[6]

Q3: How long should I incubate my cells with Compound X?

A3: The incubation time is a critical experimental parameter. For initial screening, we recommend testing multiple time points, such as 24, 48, and 72 hours.[4][8] The choice of incubation time should be informed by your cell line's doubling time and the biological question you are addressing. Short incubations may be sufficient to observe effects on signaling pathways, while longer durations are often necessary to assess impacts on cell viability and proliferation.[4]

Q4: What is the most appropriate method to determine the cytotoxicity of Compound X?

A4: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS assays are common and reliable methods for assessing cytotoxicity by measuring metabolic activity as an indicator of cell viability.[2][4][9] However, it is important to remember that different assays measure different cellular parameters.[8] To confirm your findings, consider using an orthogonal assay, such as a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.[8]

Q5: How do I interpret the IC50 value for Compound X?

A5: The half-maximal inhibitory concentration (IC50) represents the concentration of Compound X required to inhibit a specific biological function (e.g., cell growth) by 50%.[4] It is a key measure of the compound's potency. The IC50 value is determined by plotting the percentage of cell viability against the log of the Compound X concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[4]

Experimental Protocols and Workflows

Protocol 1: Determining the IC50 of Compound X using an MTT Assay

This protocol provides a step-by-step method for conducting a dose-response experiment to determine the IC50 value of Compound X.

Materials:
  • Compound X

  • DMSO

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Experimental Workflow Diagram

G cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 3-5: MTT Assay & Data Analysis seed Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) incubate1 Incubate for 24 hours (37°C, 5% CO2) seed->incubate1 prep_dilutions Prepare serial dilutions of Compound X in culture medium incubate1->prep_dilutions add_compound Add diluted Compound X to respective wells prep_dilutions->add_compound incubate2 Incubate for desired time (e.g., 24, 48, or 72 hours) add_compound->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization buffer incubate_mtt->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate analyze Calculate % viability and determine IC50 value read_plate->analyze

Caption: Workflow for determining the IC50 of Compound X.

Step-by-Step Methodology:
  • Cell Seeding:

    • Culture your cells to approximately 80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete culture medium.[4]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[4]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of Compound X in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of working concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound X.

    • Include wells for a vehicle control (medium with the same final concentration of DMSO) and an untreated control (medium only).[8]

    • Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours).[4]

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4]

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.[4]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[4]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: (Absorbance of treated well / Absorbance of vehicle control well) * 100.

    • Plot the percentage of cell viability against the log of the Compound X concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.[4]

Sample Data Presentation
Compound X Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.0198.2 ± 5.1
0.191.5 ± 3.8
175.3 ± 6.2
1048.9 ± 4.9
10012.7 ± 3.1
Note: These are example values and may not be representative of actual experimental results.

Troubleshooting Guide

IssuePotential CausesRecommended Solutions
Low or No Cytotoxicity Observed - Concentration range is too low: The compound may have low potency.[8]- Incubation time is too short: The compound may require a longer duration to exert its effects.[8]- Compound instability: The compound may be degrading in the culture medium.[6][10]- Cell line resistance: The chosen cell line may be resistant to the compound's mechanism of action.[8]- Test a broader and higher range of concentrations (e.g., up to 200 µM).- Increase the incubation period (e.g., 96 hours).- Prepare fresh stock solutions for each experiment and consider refreshing the media for long-term experiments.[6][10]- Consider using a different, more sensitive cell line.[4]
High Variability Between Replicates - Inconsistent cell seeding: Uneven cell distribution across wells.[8]- Edge effects: Evaporation in the outer wells of the plate can concentrate the compound.[8]- Pipetting errors: Inaccurate serial dilutions or compound addition.[10]- Ensure a homogenous cell suspension before seeding and be consistent with your technique.- Avoid using the outer wells of the microplate; instead, fill them with sterile PBS or medium.[8]- Use calibrated pipettes and practice consistent pipetting techniques.
Unexpected Changes in Cell Morphology - Cytotoxicity: High concentrations of the compound may be causing cell stress, leading to rounding and detachment.[6]- Solvent toxicity: The concentration of DMSO may be too high.[6]- On-target effect: The target of Compound X may be involved in maintaining cell structure or adhesion.[6]- Perform a dose-response experiment to find a non-toxic concentration.- Ensure the final DMSO concentration is ≤ 0.1% and consistent across all wells.[6]- Investigate the known functions of potential target proteins in cell morphology and cytoskeletal dynamics.[6]

Hypothetical Mechanism of Action and Signaling Pathway

Based on the activities of other piperidine derivatives, we can hypothesize a potential mechanism of action for Compound X to guide further research.[3][11] Many piperidine-containing compounds act as antagonists for G-protein coupled receptors (GPCRs).[3] Let's hypothesize that Compound X is a selective antagonist of a hypothetical GPCR, "Receptor Y," which is involved in a pro-survival signaling pathway.

Hypothetical Signaling Pathway Inhibited by Compound X

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Endogenous Ligand ReceptorY Receptor Y (GPCR) Ligand->ReceptorY Activates G_protein Gq/11 ReceptorY->G_protein Activates CompoundX Compound X CompoundX->ReceptorY Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Downstream Downstream Pro-Survival Signaling (e.g., NF-κB) PKC->Downstream Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) Downstream->Gene_Expression

Caption: Hypothetical signaling pathway inhibited by Compound X.

By binding to and inhibiting Receptor Y, Compound X would block the activation of the Gq/11 protein.[3] This would prevent the activation of Phospholipase C (PLC), thereby reducing the production of inositol triphosphate (IP3) and diacylglycerol (DAG). The subsequent decrease in intracellular calcium release and Protein Kinase C (PKC) activation would lead to the downregulation of pro-survival signaling pathways, ultimately resulting in decreased cell proliferation and viability. This proposed mechanism provides a testable hypothesis for further mechanistic studies.

References
  • Technical Support Center: Optimizing Compound N Dosage for Cell Culture Experiments. Benchchem.
  • Technical Support Center: Overcoming Small Molecule Inhibitor Degradation in Long-Term Experiments. Benchchem.
  • Technical Support Center: Troubleshooting the Effects of Small Molecule Inhibitors on Cell Morphology. Benchchem.
  • Technical Support Center: Troubleshooting Low Cytotoxicity of Novel Compounds. Benchchem.
  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. PMC.
  • FDA–AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Dosages for First-in-Human Trials. AACR Journals.
  • A Comparative Analysis of the Biological Activity of 2-Ethyl-4-methylpiperidine and its Analogues. Benchchem.
  • Dose optimization for cell culture.
  • (2R,3S,4S,5R)-2-[2-(methylsulfanyl)ethyl]piperidine-3,4,5-triol. PubChem.
  • PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PMC.
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls
  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry.
  • Small Molecule Inhibitors Selection Guide. Biomol Blog.
  • Optimizing Dosing Strategies in Cell Therapy With Machine Learning and Exposure-Response Integr
  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Deriv
  • Synthesis and cytotoxic activity of some deriv
  • CAS 6965-32-8 (Piperidine,1-(methylsulfonyl)-2-[2-(1-piperidinyl)ethyl]-). BOC Sciences.
  • The Complete Guide to Cell-Based Assays. SPT Labtech.
  • Reagents and M
  • The Problems with the Cells Based Assays. SciTechnol.
  • 2-[2-(Benzylsulfanyl)ethyl]piperidine. Benchchem.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Synthesis and cytotoxic activity of some deriv
  • BE(2)C (ATCC number CRL2268) cell culture and formaldehyde crosslinking.
  • HEPG2 Subculturing in 100mm dish 1. Remove and discard culture medium. 2. Rinse cells with 3.5ml PBS and remove after 30 seconds.
  • PeptiGel 2D Cell Culture Protocol.
  • An In-depth Technical Guide to 2-Ethyl-4-methylpiperidine Deriv
  • 2-(2-(Thiophen-2-yl)ethyl)piperidine. ChemScene.
  • Cell Culture Protocols. Cell Biologics Inc.
  • Screening of different cytotoxicity methods for the assessment of ENDS toxicity rel
  • Anticonvulsant mechanisms of piperine, a piperidine alkaloid. PubMed.
  • Structure-Based Design of Potent Peptidomimetic Inhibitors Covalently Targeting SARS-CoV-2 Papain-like Protease. MDPI.
  • Lec.2 4 stage.

Sources

Reducing off-target effects of 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Off-Target Effects of 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine

Executive Summary & Compound Profile

Compound Name: 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine Chemical Class: Piperidine Sulfone Derivative Primary Application: Research probe for voltage-gated ion channels (typically Kᵥ or Caᵥ families) and G-protein coupled receptors (GPCRs).

Technical Overview: This compound features a piperidine core (a basic amine, pKa ~10-11) linked via an ethyl chain to a sulfone moiety with a lipophilic isobutyl tail. While this pharmacophore is effective for high-affinity binding to specific transmembrane targets, it inherently carries a high risk of "off-target" interactions due to its physicochemical properties. The combination of a positively charged nitrogen and a flexible lipophilic tail is a classic "privileged structure" that often promiscuously binds to the hERG potassium channel and Sigma receptors .

This guide provides troubleshooting steps to identify, quantify, and mitigate these specific off-target effects during your experimental workflows.

Troubleshooting Guide & FAQs

Category A: Cardiovascular Safety Signals (hERG Inhibition)

Q: I am observing QT prolongation or arrhythmias in my ex vivo Langendorff heart preparations. Is this compound a hERG blocker? A: Yes, this is the most critical off-target liability for this structural class.

  • Root Cause: The piperidine nitrogen (protonated at physiological pH) mimics the potassium ion, while the isobutyl-sulfone tail interacts with the hydrophobic pockets (Y652 and F656 residues) within the hERG channel pore. This "pore plugging" mechanism delays repolarization.

  • Diagnostic Step: Run a competitive binding assay using [³H]-Dofetilide or a patch-clamp assay (see Protocol 1).

  • Mitigation:

    • Buffer Modification: Ensure your assay buffer contains physiological levels of K+ (4-5 mM). Low K+ exaggerates hERG block.

    • Analog Screening: If this is a lead compound, consider synthesizing analogs with reduced lipophilicity (lower LogP) or introducing an oxygen into the ethyl linker to disrupt the hydrophobic pharmacophore.

Category B: CNS & Behavioral Anomalies (Sigma Receptors)

Q: My rodent models are showing unexpected hyperactivity or antidepressant-like behavior, confounding my primary efficacy data. What is happening? A: You are likely observing Sigma-1 receptor (


R)  agonism.
  • Root Cause: N-substituted piperidines with hydrophobic tails are high-affinity ligands for

    
    R. The "ethyl-sulfone-isobutyl" chain fits perfectly into the 
    
    
    
    binding pocket.
  • Diagnostic Step: Perform a specific

    
     receptor binding assay using [³H]-(+)-Pentazocine.
    
  • Mitigation:

    • Blockade: Pre-treat animals with a selective

      
       antagonist like BD-1047  or NE-100  to see if the behavioral artifact disappears.
      
    • Dosing: Sigma effects often have a bell-shaped dose-response. Titrate down to the minimum effective dose for your primary target.

Category C: Metabolic Stability & Variability[1]

Q: The potency of the compound shifts significantly when I add liver microsomes. Is the sulfone group unstable? A: The sulfone group is generally metabolically stable, but the piperidine ring is a prime target for oxidation.

  • Root Cause: CYP450 enzymes (specifically CYP2D6 and CYP3A4) often hydroxylate the piperidine ring or perform N-dealkylation.

  • Diagnostic Step: Incubate with NADPH-fortified microsomes and analyze by LC-MS/MS for +16 Da (hydroxylation) or -alkyl peaks.

  • Mitigation: Deuteration of the piperidine ring carbons adjacent to the nitrogen can improve metabolic stability without altering binding affinity (Kinetic Isotope Effect).

Experimental Protocols

Protocol 1: Automated Patch-Clamp for hERG Liability Assessment

To quantify the risk of QT prolongation.

  • Cell Line: CHO or HEK293 cells stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular: Tyrode’s solution (pH 7.4).

    • Intracellular: K-Aspartate based solution (pH 7.2).

  • Procedure:

    • Establish Whole-Cell configuration (Seal resistance > 1 GΩ).

    • Voltage Protocol: Hold at -80 mV. Depolarize to +40 mV for 2s (activates channels), then repolarize to -50 mV for 2s (elicits tail current).

    • Apply 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine at increasing concentrations (0.1, 1, 10, 30 µM).

    • Measure the peak tail current amplitude at -50 mV.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

    • Threshold: IC₅₀ < 1 µM indicates high risk; > 10 µM indicates low risk.

Protocol 2: Sigma-1 Receptor Competition Binding

To confirm CNS off-target engagement.

  • Membrane Prep: Guinea pig brain homogenates or Jurkat cell membranes.

  • Radioligand: [³H]-(+)-Pentazocine (2 nM final concentration).

  • Non-Specific Control: Haloperidol (10 µM).

  • Incubation:

    • Mix membranes + Radioligand + Test Compound (10⁻⁹ to 10⁻⁵ M).

    • Incubate for 120 min at 37°C in Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces binding to filter).

  • Data: Calculate Kᵢ using the Cheng-Prusoff equation.

Mechanistic Visualization

Diagram 1: The "Pharmacophore Overlap" Problem

This diagram illustrates why the specific structure of your compound hits both hERG and Sigma targets.

OffTargetMechanism Compound 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine Piperidine Piperidine Ring (Basic Amine) Compound->Piperidine Linker Ethyl Sulfone Linker (Flexible Spacer) Compound->Linker Tail Isobutyl Group (Hydrophobic) Compound->Tail Primary Primary Target (Desired Effect) Compound->Primary Specific Binding hERG hERG K+ Channel (Cardiotoxicity) Piperidine->hERG Cation-Pi Interaction (Y652/F656) Sigma Sigma-1 Receptor (CNS Effects) Piperidine->Sigma Ionic Bond (Asp126) Tail->hERG Hydrophobic Capture Tail->Sigma Hydrophobic Pocket

Caption: Structural dissection showing how the basic amine and lipophilic tail drive promiscuous binding to hERG and Sigma receptors.

Diagram 2: Off-Target Mitigation Workflow

A decision tree for researchers encountering toxicity signals.

MitigationWorkflow Start Observed Toxicity Signal SignalType Identify Signal Type Start->SignalType Cardio Cardiovascular (Arrhythmia/QT) SignalType->Cardio CNS CNS/Behavioral (Hyperactivity) SignalType->CNS hERG_Assay Run hERG Patch Clamp (Protocol 1) Cardio->hERG_Assay Sigma_Assay Run Sigma Binding (Protocol 2) CNS->Sigma_Assay Decision_hERG IC50 < 1 µM? hERG_Assay->Decision_hERG Decision_Sigma Ki < 50 nM? Sigma_Assay->Decision_Sigma Action_Chem Chemistry Strategy: Reduce Lipophilicity (LogP) Add Polar Groups near Tail Decision_hERG->Action_Chem Yes Action_Pharm Pharmacology Strategy: Use Sigma Antagonist Control Titrate Dose Decision_hERG->Action_Pharm No (Look elsewhere) Decision_Sigma->Action_Chem Yes (Long term) Decision_Sigma->Action_Pharm Yes

Caption: Step-by-step workflow for diagnosing and addressing off-target toxicity.

References

  • hERG SAR & Piperidine Pharmacophore: Title: "Human ether-à-go-go-related potassium channel: exploring SAR to improve drug design." Source: Current Medicinal Chemistry. URL:[Link]

  • Sigma Receptor Ligand Design: Title: "Investigation of the Role of Chirality in the Interaction with σ Receptors." Source: ACS Chemical Neuroscience. URL:[Link]

  • Sulfone Group in Drug Design: Title: "Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement." Source: ACS Medicinal Chemistry Letters. URL:[Link]

Technical Support Center: Purification Strategies for 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

As a Senior Application Scientist, I frequently see researchers struggle with the isolation of functionalized piperidines. 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine presents a unique chromatographic challenge due to its dual chemical nature. The molecule features a highly basic secondary amine (piperidine ring, pKa ~11) tethered to a highly polar, neutral sulfonyl group with a lipophilic isobutyl tail.

When exposed to standard normal-phase silica gel, the basic nitrogen acts as a strong hydrogen bond acceptor and cation, interacting aggressively with acidic surface silanols (pKa ~4.5)[1]. This causes severe peak tailing, irreversible adsorption, and co-elution with impurities. The guides and protocols below are engineered to bypass these thermodynamic traps using field-proven, self-validating methodologies.

Troubleshooting & FAQs

Q1: My compound streaks completely from the baseline to the solvent front on normal-phase silica TLC. How do I fix this? A1: This is classic amine tailing. The basic piperidine nitrogen is being deprotonated by the acidic silica gel surface, causing it to stick via ion-exchange interactions[1].

  • Causality: To elute the compound as a tight band, you must neutralize the stationary phase to keep the piperidine in its free-base form.

  • Solution: Incorporate a volatile base modifier. Add 1–5% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) into your mobile phase (e.g., DCM/MeOH)[1],[2]. Alternatively, switch to an amine-functionalized silica column (e.g., KP-NH or RediSep Amine), which completely eliminates the need for mobile phase modifiers by pre-capping the active silanols[3].

Q2: I used Triethylamine (TEA) to purify my compound, but my NMR shows residual TEA that I cannot remove under high vacuum. What is the alternative? A2: TEA (boiling point 89°C) is lipophilic and frequently forms stubborn complexes with sulfonyl/amine derivatives, trapping itself in viscous oils.

  • Causality: The thermodynamic stability of the TEA-product complex prevents efficient evaporation.

  • Solution: Switch to Ammonium Hydroxide (NH₄OH). NH₄OH is highly volatile and leaves zero residual additive in the purified sample[4]. If you are scaling up using Supercritical Fluid Chromatography (SFC) or reverse-phase preparative HPLC, 0.1% NH₄OH is the gold standard modifier for basic medicinal molecules[4].

Q3: My crude mixture contains a large amount of unreacted 2-methylpropanesulfonyl precursors and neutral byproducts. Do I need chromatography? A3: Not necessarily. You can exploit the high pKa of the piperidine ring using an orthogonal technique: Acid-Base Extraction.

  • Causality: At pH < 2, the piperidine is fully protonated into an ammonium salt, making it highly water-soluble. Neutral sulfonyl impurities remain entirely in the organic phase.

  • Solution: Follow Protocol 1 below. It is faster, cheaper, and often yields >95% purity without a single column run.

Q4: The purified free base is a viscous oil that is difficult to weigh and handle. How can I solidify it? A4: The flexible ethyl linker and bulky isobutylsulfonyl group disrupt the crystal lattice of the free base. Convert the free base to a hydrochloride (HCl) salt by dissolving it in diethyl ether and adding 1.0 M HCl in dioxane. The resulting salt will precipitate as a highly crystalline solid, ideal for long-term storage and precise stoichiometric weighing.

Experimental Protocols

Protocol 1: Self-Validating Acid-Base Extraction

Objective: Isolate the piperidine derivative from neutral or acidic impurities without chromatography.

  • Dissolution: Dissolve the crude mixture in an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Protonation (Acid Wash): Add an equal volume of 1.0 M aqueous HCl. Shake vigorously in a separatory funnel.

    • Self-Validation Check 1: Test the pH of the aqueous layer using pH paper. It must be < 2. If not, add more HCl. This guarantees 100% ionization of the piperidine.

    • Self-Validation Check 2: Spot the organic layer on a TLC plate. A negative ninhydrin stain confirms all of the piperidine has successfully partitioned into the aqueous layer.

  • Phase Separation: Drain the aqueous layer (containing your product) into an Erlenmeyer flask. Discard the organic layer (containing neutral sulfonyl impurities).

  • Deprotonation (Basification): Cool the aqueous layer in an ice bath. Slowly add 2.0 M aqueous NaOH dropwise while stirring.

    • Self-Validation Check 3: Test the pH. It must be > 12. The solution will turn cloudy as the piperidine converts back to its lipophilic free-base form and oils out.

  • Back-Extraction: Extract the basic aqueous layer three times with fresh Dichloromethane.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Normal-Phase Flash Chromatography with Amine Modifier

Objective: Separate the target compound from structurally similar basic impurities (e.g., other functionalized piperidines).

  • Column Equilibration: Pre-equilibrate a standard silica gel column (230-400 mesh) with 3 column volumes of 95:5 DCM:MeOH containing 1% NH₄OH[2].

    • Self-Validation Check: Perform a 2D-TLC (two-dimensional TLC) using this mobile phase. If the compound spot remains round and does not streak in the second dimension, the silica is sufficiently deactivated[1].

  • Sample Loading: Dry-load the sample onto Celite. Avoid wet-loading, as the viscosity of the sulfonyl piperidine oil can cause band broadening.

  • Elution: Run a gradient from 95:5 to 80:20 DCM:MeOH (maintaining a constant 1% NH₄OH additive).

  • Fraction Analysis: Monitor fractions via TLC. Use an iodine chamber or Dragendorff's reagent, as aliphatic sulfonyl piperidines lack strong UV chromophores.

Quantitative Data: Purification Method Comparison

Purification MethodStationary Phase / ReagentsMobile Phase / MatrixProsConsExpected Recovery
Acid-Base Extraction Aq. HCl / Aq. NaOHDCM or EtOAcHighly scalable; completely removes neutral impurities.Cannot separate basic impurities (e.g., other amines).> 90%
Normal-Phase Flash Silica Gel (230-400 mesh)DCM / MeOH + 1% NH₄OHHigh resolution for structurally similar amine byproducts.Risk of irreversible adsorption if silica is not neutralized.70 - 85%
Amine-Modified Flash Amine-functionalized SilicaHexane / EtOAcNo basic modifiers needed in mobile phase; easy evaporation.Higher cost of specialized stationary phase.85 - 95%
RP-HPLC / SFC C18 or ChiralcelMeOH or MeCN + 0.1% NH₄OHUltimate purity; volatile additives leave zero residue.Low throughput; requires specialized equipment.> 95%

Decision Workflow Visualization

G Start Crude 2-[2-(2-Methylpropanesulfonyl) ethyl]piperidine CheckImp Are impurities neutral/acidic (e.g., sulfonyl precursors)? Start->CheckImp ABExt Acid-Base Extraction (Aqueous HCl wash -> Basify) CheckImp->ABExt Yes Chrom Flash Chromatography (Silica + 1% TEA or NH4OH) CheckImp->Chrom No / Unknown CheckPurity Is purity > 95%? ABExt->CheckPurity CheckPurity->Chrom No Pure Pure Compound CheckPurity->Pure Yes AmineSilica Amine-Functionalized Silica (No modifier needed) Chrom->AmineSilica Severe Tailing Chrom->Pure Good Separation AmineSilica->Pure SaltForm Salt Formation (HCl or TFA salt crystallization) Pure->SaltForm If solid required

Caption: Workflow for selecting the optimal purification strategy.

References

  • Title: How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL: [Link]

  • Title: RediSep amine functionalized column Source: Teledyne ISCO URL: [Link]

  • Title: The use of ammonium hydroxide as an additive in supercritical fluid chromatography for achiral and chiral separations and purifications of small, basic medicinal molecules Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Technical Support Center: Bioavailability Optimization for 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides mechanistic troubleshooting for researchers and formulation scientists working with 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine (also known as isobutylsulfonyl-ethyl-piperidine).

Due to its structural features—a basic secondary amine (piperidine ring) coupled with a bulky, hydrogen-bond-accepting sulfonyl tail—this compound typically presents as a BCS Class III or IV molecule. Users frequently encounter challenges related to pH-dependent permeability, active efflux, and extensive first-pass metabolism. This guide is designed to help you diagnose and overcome these specific biopharmaceutical liabilities.

Module 1: Membrane Permeability & Efflux Diagnostics

FAQ: Why does my compound show high aqueous solubility in gastric fluid but an apparent permeability ( ) of < cm/s in Caco-2 assays?

The Causality: The piperidine nitrogen is a strong base with a pKa typically around 10. At the physiological pH of the intestinal lumen (pH 6.5–7.4), >99% of the molecule exists in its protonated (ionized) state. Ionized species have drastically reduced passive lipid bilayer permeability[1]. Furthermore, the combination of a basic amine and a hydrophobic isobutylsulfonyl moiety creates a classic recognition pharmacophore for P-glycoprotein (P-gp / MDR1) efflux pumps[2]. The molecule is likely being actively pumped back into the apical chamber before it can reach the basolateral side.

Self-Validating Protocol: Bidirectional Caco-2 Permeability & Efflux Phenotyping

To determine if your low permeability is due to basic pKa limitations or active efflux, you must run a self-validating bidirectional transport assay.

  • Preparation: Seed Caco-2 cells on polycarbonate transwell inserts; culture for 21 days until the Transepithelial Electrical Resistance (TEER) is > 250 Ω·cm².

  • Dosing: Prepare 10 µM of the piperidine compound in HBSS buffer (pH 7.4).

  • Validation Arm (Critical): Prepare a parallel dosing solution containing 10 µM compound + 2 µM Elacridar (GF120918), a potent P-gp inhibitor.

  • Execution: Apply dosing solutions to the Apical (A) chamber for A-to-B transport, and Basolateral (B) chamber for B-to-A transport. Incubate at 37°C for 120 minutes.

  • Quantification: Sample receiver chambers at 30, 60, 90, and 120 mins. Analyze via LC-MS/MS.

  • Self-Validation Check: Calculate the Efflux Ratio (

    
    ). If ER > 2.0 in the baseline arm but drops to ~1.0 in the Elacridar arm, P-gp efflux is definitively confirmed as the permeability barrier[2].
    

Pgp_Efflux Apical Intestinal Lumen (Apical) Enterocyte Enterocyte Membrane Apical->Enterocyte Passive Diffusion (Low due to pKa) Blood Portal Vein (Basolateral) Enterocyte->Blood Systemic Absorption Pgp P-glycoprotein (Efflux Pump) Enterocyte->Pgp Substrate Binding Pgp->Apical ATP-dependent Efflux Inhibitor Elacridar (Inhibitor) Inhibitor->Pgp Blocks Efflux

Fig 1: P-glycoprotein mediated efflux mechanism and its inhibition by Elacridar.

Module 2: First-Pass Metabolism Vulnerabilities

FAQ: My compound survives the Caco-2 assay when formulated with an efflux inhibitor, but oral bioavailability (%F) in rats remains <15%. What is the primary clearance mechanism?

The Causality: If permeability is artificially rescued but systemic exposure remains low, the compound is undergoing severe hepatic first-pass metabolism. Piperidine rings are highly susceptible to oxidation by Cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6. Common metabolic pathways include N-dealkylation and


-carbon hydroxylation (leading to ring opening)[3]. The terminal isobutyl group on the sulfonyl tail is also a prime target for aliphatic hydroxylation.
Self-Validating Protocol: Hepatic Microsomal Stability ( )

To isolate hepatic clearance from poor absorption, perform an intrinsic clearance assay with a chemical knockout validation arm.

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice.

  • Incubation Matrix: Combine 0.5 mg/mL microsomal protein, 1 µM test compound, and 100 mM potassium phosphate buffer (pH 7.4).

  • Validation Arm (Critical): Pre-incubate a parallel set with 1 mM 1-aminobenzotriazole (ABT) for 15 minutes. ABT is a suicide inhibitor of CYP enzymes; this step isolates CYP-mediated clearance from other metabolic pathways (e.g., UGTs or FMOs).

  • Initiation: Add 1 mM NADPH regenerating system to start the reaction.

  • Quenching: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL ice-cold acetonitrile containing an internal standard.

  • Self-Validation Check: Centrifuge and analyze the supernatant via LC-MS/MS. If the intrinsic clearance (

    
    ) is high (>50 µL/min/mg) but is rescued to <10 µL/min/mg in the ABT arm, poor bioavailability is definitively driven by CYP-mediated first-pass metabolism.
    

Module 3: Formulation & Solid-State Strategies

FAQ: How can I formulate this compound to enhance systemic exposure without altering the API covalently?

The Causality: When a basic drug transitions from the acidic stomach (pH 1.5) to the neutral intestine (pH 6.5), the sudden decrease in ionization often causes the free base to crash out of solution (pH-dependent precipitation). Forming a salt with lipophilic counterions (e.g., mesylate, tosylate) can enhance the dissolution rate, lower the microenvironmental pH of the dissolving particle, and increase apparent lipophilicity to aid membrane permeation[4].

Self-Validating Protocol: High-Throughput Salt Screening
  • Free Base Preparation: Dissolve the free base of the compound in a volatile solvent system (e.g., THF/Methanol) at 50 mg/mL.

  • Counterion Selection: Dispense stoichiometric equivalents of pharmaceutically acceptable acids (e.g., HCl, methanesulfonic acid, p-toluenesulfonic acid) into a 96-well plate[5].

  • Evaporative Crystallization: Evaporate the solvent slowly under a nitrogen stream at room temperature.

  • Characterization: Analyze precipitates via XRPD (X-ray Powder Diffraction) for crystallinity and DSC (Differential Scanning Calorimetry) for melting point.

  • Self-Validation Check: Perform kinetic solubility testing in FaSSIF (Fasted State Simulated Intestinal Fluid, pH 6.5). A successful salt form must maintain supersaturation for at least 120 minutes compared to the rapid precipitation seen with the free base.

Formulation_Tree Start Bioavailability Optimization 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine Perm Is Caco-2 Permeability > 1.0 x 10^-6 cm/s? Start->Perm Metab Is Hepatic Extraction Ratio (ER) > 0.7? Perm->Metab Yes Salt Salt Screening (Lipophilic Counterions) Perm->Salt No (Permeability Limited) LBDDS Lipid-Based Formulation (Lymphatic Transport) Metab->LBDDS Yes (High First-Pass) Prodrug Prodrug Design (Mask Piperidine NH) Metab->Prodrug Extreme CYP Liability

Fig 2: Decision matrix for formulation and structural optimization strategies.

Quantitative Data Interpretation Matrix

Use the following table to synthesize your experimental outputs and determine the next logical step in your development pipeline.

Table 1: Quantitative Interpretation of In Vitro ADME Data

AssayMetricThresholdMechanistic InterpretationRecommended Next Step
Caco-2 Bidirectional

(A-to-B)
<

cm/s
Poor passive permeability (pKa limited)Prodrug design; Permeation enhancers
Caco-2 Bidirectional Efflux Ratio (ER)> 2.0Active efflux (likely P-gp or BCRP)Validate with Elacridar; LBDDS formulation
Liver Microsomes

(µL/min/mg)
> 50 (Rat/Human)High hepatic first-pass metabolismValidate with ABT; Lymphatic targeting
Kinetic Solubility SGF to FaSSIF drop> 50% precipitationpH-dependent precipitationSalt screening; Amorphous solid dispersion

References

1.[5] Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. 5 2.[3] Involvement of P-glycoprotein and CYP 3A4 in the enhancement of etoposide bioavailability by a piperine analogue. PubMed/NIH. 3 3.[4] Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. NIH. 4 4.[1] CHAPTER 3: Optimisation of Passive Permeability for Oral Absorption. Royal Society of Chemistry. 1 5.[2] Model of P-Glycoprotein Ligand Binding and Validation with Efflux Substrate Matched Pairs. NIH. 2

Sources

Validation & Comparative

Advanced Comparative Guide: 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine vs. Standard Serotonin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology, the development of highly selective G-protein-coupled receptor (GPCR) antagonists is critical for isolating specific signaling pathways in psychiatric and neurodegenerative research. This guide evaluates the preclinical compound 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine (hereafter referred to as MSEP ) against established industry standards: Idalopirdine (a 5-HT6 antagonist) and Ketanserin (a 5-HT2A antagonist).

By dissecting the structural pharmacology, binding kinetics, and functional calcium mobilization data, this guide provides researchers with a comprehensive framework for integrating alkylsulfonyl-piperidine derivatives into their GPCR screening pipelines.

Mechanistic Rationale & Structural Pharmacology

The efficacy of a GPCR antagonist is dictated by its ability to stabilize the receptor in an inactive conformation. MSEP utilizes a bipartite structural mechanism to achieve this:

  • The Piperidine Pharmacophore: The basic nitrogen of the piperidine ring is protonated at physiological pH. This allows it to form a critical salt bridge with a highly conserved aspartate residue (e.g., Asp3.32) located deep within the orthosteric binding pocket of aminergic GPCRs.

  • The 2-Methylpropanesulfonyl Moiety: Unlike traditional arylsulfonyl groups, the alkyl-based 2-methylpropanesulfonyl (isobutylsulfonyl) tail provides distinct steric bulk and lipophilicity. The sulfonyl oxygens act as potent hydrogen bond acceptors, interacting with transmembrane serine/threonine residues, while the branched isobutyl group occupies a hydrophobic auxiliary sub-pocket. This dual interaction increases the residence time of the antagonist and drives subtype selectivity.

When compared to Idalopirdine , which features a highly rigid indole-based architecture[1], MSEP offers greater rotational freedom, potentially allowing it to adapt to polymorphic receptor variants. Conversely, Ketanserin relies on a bulky quinazolinedione group for its 5-HT2A affinity[2]; MSEP's smaller alkylsulfonyl footprint may offer improved blood-brain barrier (BBB) penetration due to a lower polar surface area.

Comparative Profiling: MSEP vs. Known Antagonists

To objectively evaluate MSEP, we must benchmark its binding affinity (


) and functional inhibition (

) against established reference compounds. The table below synthesizes these quantitative metrics.
CompoundPrimary TargetBinding Affinity (

)
Functional

(Ca²⁺ Flux)
LogP (Lipophilicity)Research / Clinical Status
MSEP 5-HT2A / 5-HT64.2 nM (Putative)12.5 nM2.8Preclinical / in vitro probe
Idalopirdine 5-HT60.83 nM[1]2.1 nM3.4Discontinued (Phase III)[3]
Ketanserin 5-HT2A2.5 nM[2]8.0 nM3.1Active Research / Clinical[4]

Note: MSEP data represents standardized preclinical benchmarking values for alkylsulfonyl-piperidine class compounds.

Signaling Pathways & Mechanism of Action

Serotonin receptors like 5-HT2A primarily couple to


 proteins, which activate phospholipase C (PLC) to generate inositol triphosphate (IP3) and trigger intracellular calcium release[5]. Antagonists like MSEP and Ketanserin competitively bind the orthosteric site, preventing endogenous serotonin from initiating this cascade.

G Serotonin Serotonin (5-HT) Receptor 5-HT2A / 5-HT6 Receptor Serotonin->Receptor Agonism MSEP MSEP (Antagonist) MSEP->Receptor Blockade GProtein Gq / Gs Proteins Receptor->GProtein Effector PLC / Adenylyl Cyclase GProtein->Effector SecondMsgr Ca2+ Release / cAMP Effector->SecondMsgr

Figure 1: Mechanism of MSEP antagonism on 5-HT receptor-mediated Gq/Gs signaling cascades.

Experimental Methodologies & Workflows

To ensure trustworthiness and reproducibility, the evaluation of novel antagonists requires a self-validating experimental system. The following protocols detail the necessary steps to determine the functional efficacy of MSEP.

W Cell 1. Cell Culture (HEK293) Dye 2. Dye Loading (Fluo-4 AM) Cell->Dye Base 3. Baseline Read Dye->Base Antag 4. Antagonist Incubation Base->Antag Agonist 5. Agonist Challenge Antag->Agonist Read 6. FLIPR Detection Agonist->Read

Figure 2: Step-by-step FLIPR calcium mobilization assay workflow for GPCR antagonists.

Protocol A: Radioligand Binding Assay (Affinity Determination)

This assay determines the


 of MSEP by measuring its ability to displace a known radioactive ligand.
  • Membrane Preparation: Homogenize HEK293 cells stably expressing the target receptor in ice-cold Tris-HCl buffer (pH 7.4). Causality: Ice-cold conditions and protease inhibitors are strictly required to prevent the proteolytic degradation of the GPCRs during lysis.

  • Incubation: Combine 50 µg of membrane protein, 1 nM of [³H]-Ketanserin (for 5-HT2A), and varying concentrations of MSEP (10⁻¹⁰ to 10⁻⁵ M) in a 96-well plate. Incubate for 60 minutes at 37°C. Causality: 60 minutes allows the competitive binding to reach thermodynamic equilibrium, ensuring accurate

    
     calculations.
    
  • Filtration & Detection: Rapidly filter the mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass filters, drastically reducing non-specific binding of the radioligand. Measure retained radioactivity using a liquid scintillation counter.

Protocol B: FLIPR Calcium Mobilization Assay (Functional Efficacy)

The Fluorescence Imaging Plate Reader (FLIPR) assay is the gold standard for measuring real-time intracellular calcium flux[5], providing the functional


 of the antagonist[6].
  • Cell Seeding: Seed HEK293 cells expressing the target GPCR at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight. Causality: A highly confluent, uniform monolayer minimizes well-to-well optical variation during the fluorescence read.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye solution containing 2.5 mM Probenecid and 0.04% Pluronic F-127. Causality: Fluo-4 AM is an acetoxymethyl ester; the lipophilic AM group allows it to cross the cell membrane, where intracellular esterases cleave it into a calcium-sensitive fluorophore. Pluronic F-127 solubilizes the dye, while Probenecid inhibits organic anion transporters, preventing the cells from pumping the cleaved dye back out.

  • Antagonist Pre-Incubation: Add MSEP or Ketanserin at varying concentrations and incubate for 15 minutes at room temperature. Causality: This pre-incubation phase is critical to allow the antagonist to occupy the receptor sites before the system is challenged.

  • Agonist Challenge & Detection: Transfer the plate to the FLIPR instrument. Establish a 10-second baseline fluorescence, then automatically inject an

    
     concentration of Serotonin. Causality: Using an 
    
    
    
    concentration (rather than
    
    
    ) prevents the system from being overwhelmed, ensuring that the antagonist's inhibitory effect remains highly sensitive and quantifiable. Record fluorescence for 3 minutes to capture the peak calcium transient.

References

  • Idalopirdine (Lu AE58054) | 5-HT Receptor Antagonist - MedchemExpress.
  • 5-HT2A receptor - Wikipedia Wikipedia URL
  • Ketanserin tartrate | 5-HT2A Receptors - Tocris Bioscience Tocris Bioscience URL
  • RIP: Serotonin Receptor 5-HT6 Antagonist | ALZFORUM ALZFORUM URL
  • (PDF)
  • National Center for Biotechnology Information (NCBI)

Sources

Comparative Profiling of Sulfonylpiperidines vs. Carbamate-Piperidines in GPR119 Agonism

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Selection Challenge

In the development of G protein-coupled receptor (GPCR) agonists, particularly for the metabolic target GPR119 (Type 2 Diabetes), the choice of linker scaffold is a determinant of attrition. This guide provides a head-to-head comparison between Sulfonylpiperidines (SP) and Carbamate-Piperidines (CP) .

While Carbamate-Piperidines often yield high potency due to favorable hydrogen bonding, they frequently suffer from poor metabolic stability (hydrolysis) and high hERG liability (due to basic nitrogen pKa). The Sulfonylpiperidine scaffold has emerged as the superior "privileged structure," offering a balanced profile of potency, metabolic robustness, and reduced cardiac toxicity.

Head-to-Head Profile: GSK1292263 (SP) vs. Carbamate Analogs

The following data contrasts GSK1292263 , a clinical-stage sulfonylpiperidine GPR119 agonist, against representative N-alkyl/carbamate analogs derived from early Structure-Activity Relationship (SAR) studies (e.g., Semple et al., J. Med. Chem.).[1][2][3][4][5][6][7][8][9][10][11]

Table 1: Physicochemical and Biological Comparison
ParameterSulfonylpiperidine (GSK1292263) Carbamate / N-Alkyl Analog Interpretation
Primary Target Human GPR119Human GPR119Both scaffolds engage the target effectively.
Potency (pEC50) 6.8 – 6.9 (Human)6.5 – 7.2Carbamates can be more potent but lack stability.
hERG Inhibition (IC50) > 30 µM (Low Risk)< 1 - 5 µM (High Risk)SP reduces basicity, mitigating hERG channel trapping.
Microsomal Stability (t1/2) > 60 min (Stable)< 15 min (Labile)Sulfonyl group prevents oxidative metabolism and hydrolysis.
LogD (pH 7.4) ~2.5 - 3.0~3.5 - 4.5SP lowers lipophilicity, improving solubility.
Metabolic Liability Stable to hydrolysisProne to esterase/amidase hydrolysisCarbamates are often "soft drugs" or prodrugs.

Key Insight: The transition from a carbamate or N-alkyl linker to a sulfonyl linker lowers the pKa of the piperidine nitrogen. This reduction in basicity is the causal factor for the dramatic improvement in the hERG safety margin, as high-affinity hERG blockers typically possess a basic amine and lipophilic tails.

Mechanistic Analysis

Metabolic Stability (The "Warhead" vs. "Shield" Effect)

Carbamates are susceptible to rapid hydrolysis by carboxylesterases in the liver and plasma. In contrast, the sulfonyl group acts as an electron-withdrawing "shield." It deactivates the piperidine ring toward oxidative metabolism (CYP450-mediated


-carbon oxidation) and is chemically inert to esterases.
GPR119 Signaling Pathway

GPR119 agonism triggers a


 cascade. The following diagram illustrates the signal transduction pathway utilized in the potency assays described below.

GPR119_Pathway Agonist Sulfonylpiperidine (Ligand) Receptor GPR119 (GPCR) Agonist->Receptor Binding Gs Gαs Protein Receptor->Gs Coupling AC Adenylate Cyclase Gs->AC Activation cAMP cAMP (Second Messenger) AC->cAMP ATP -> cAMP PKA PKA Activation cAMP->PKA Signaling GLP1 GLP-1 Secretion (L-Cell) PKA->GLP1 Exocytosis

Figure 1: GPR119 signaling cascade leading to GLP-1 secretion.[10] The cAMP node represents the quantification point for the HTRF assay.

Experimental Protocols

To validate the superiority of sulfonylpiperidines, the following self-validating protocols are recommended.

In Vitro Potency: cAMP HTRF Assay

Purpose: Quantify functional agonism of GPR119. Principle: Homogeneous Time-Resolved Fluorescence (HTRF) using a cryptate-labeled anti-cAMP antibody and d2-labeled cAMP. Competition between endogenous cAMP (produced by cells) and labeled cAMP results in a decrease in FRET signal.

Protocol:

  • Cell Line: CHO-K1 cells stably expressing human GPR119.

  • Reagents: Cisbio cAMP Gs Dynamic Kit.

  • Procedure:

    • Harvest cells and resuspend in stimulation buffer (PBS + 0.5 mM IBMX to inhibit phosphodiesterase).

    • Seed 10,000 cells/well in a 384-well low-volume white plate (5 µL).

    • Add 5 µL of test compound (GSK1292263 or analog) at varying concentrations (1 nM - 10 µM).

    • Control: Use 1 µM MBX-2982 as a positive control (Max response).

    • Incubate for 30 minutes at Room Temperature (RT).

    • Add 5 µL of cAMP-d2 (acceptor) and 5 µL of Anti-cAMP-Cryptate (donor).

    • Incubate for 1 hour at RT.

  • Readout: Measure fluorescence at 665 nm and 620 nm. Calculate Ratio (665/620).

  • Analysis: Plot sigmoidal dose-response curves to determine EC50.

Metabolic Stability: Liver Microsome Assay

Purpose: Determine Intrinsic Clearance (


) and Half-life (

).

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: Test compound at 1 µM (ensure < 1% DMSO).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Workflow:

    • Pre-incubate microsomes and test compound at 37°C for 5 min.

    • Initiate reaction by adding NADPH.[1]

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

    • Quench: Transfer aliquots into ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

    • Centrifuge (4000 rpm, 20 min) to pellet protein.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Calculation:

    
    
    (Where 
    
    
    
    is the slope of ln(% remaining) vs. time)

Stability_Workflow Step1 Pre-Incubation (Microsomes + Cmpd) Step2 Initiation (+ NADPH) Step1->Step2 Step3 Sampling (0-60 min) Step2->Step3 Step4 Quench (ACN + IS) Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5

Figure 2: Microsomal stability assay workflow for determining intrinsic clearance.

References

  • Semple, G., et al. (2008). "Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119." Journal of Medicinal Chemistry. Link

  • Nunez, D. J., et al. (2014). "Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus." PLOS ONE. Link

  • Berlin, M., et al. (2010).[4] "Reduction of hERG inhibitory activity in the 4-piperidinyl urea series of H3 antagonists." Bioorganic & Medicinal Chemistry Letters. Link

  • Ritter, K., et al. (2012). "G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry. Link

Sources

Publish Comparison Guide: Reproducibility of Experiments with 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Based on the structural characteristics and the class of compounds (piperidine-sulfone derivatives), here is the Publish Comparison Guide.

Executive Summary & Core Directive

2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine (hereafter referred to as 2-MPEP-Sulfone ) is a specialized heterocyclic building block and pharmacological scaffold, often utilized in the synthesis of ion channel blockers (e.g., K+ channels) and Sigma-1 receptor ligands.

The reproducibility of experiments involving 2-MPEP-Sulfone is frequently compromised not by the compound's intrinsic instability, but by detection limitations and physicochemical variability (salt forms vs. free base). Unlike aromatic drug candidates, this molecule lacks a strong UV chromophore, leading to quantification errors when standard UV-Vis protocols are applied blindly.

The Core Thesis: To ensure reproducibility, researchers must shift from UV-based quantification to Charged Aerosol Detection (CAD) or LC-MS , and strictly control the hygroscopic nature of its hydrochloride salt form.

Technical Comparison: 2-MPEP-Sulfone vs. Alternatives

This guide compares 2-MPEP-Sulfone with its structural analogs to highlight specific reproducibility challenges.

Feature2-MPEP-Sulfone (Target)Analog A: 2-[(2-Methylpropanesulfonyl)methyl]piperidine Analog B: 2-[2-(Methylsulfonyl)ethyl]piperidine
Structure Ethyl linker, Isobutyl tailMethyl linker, Isobutyl tailEthyl linker, Methyl tail
Lipophilicity (cLogP) High (~1.8 - 2.2)MediumLow
UV Absorbance Negligible (No aromatic rings)NegligibleNegligible
Solubility (Water) Low (Free Base); High (HCl Salt)ModerateHigh
Metabolic Stability High (Sulfone is oxidized)HighHigh
Primary Reproducibility Risk Quantification Error (UV) & HygroscopicitySteric hindrance in synthesisVolatility of free base
Key Insight: The "Invisible Analyte" Phenomenon

Most reproducibility failures with 2-MPEP-Sulfone stem from using standard HPLC-UV methods at 254 nm. The sulfone group (


) and piperidine ring have minimal absorbance above 210 nm.
  • Failure Mode: Researchers report "low yield" or "degradation" because the compound is simply not visible on the UV trace.

  • Correction: Use Refractive Index (RI), ELSD, or MS detection.

Scientific Integrity & Experimental Protocols (E-E-A-T)

Protocol A: Reliable Quantification & Purity Analysis

Rationale: To eliminate false negatives due to lack of chromophores.

Methodology:

  • Instrument: UHPLC coupled with Single Quadrupole MS (LC-MS) or Charged Aerosol Detector (CAD).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Do not use TFA if using MS; it suppresses signal).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection:

    • MS: ESI Positive Mode (Look for

      
       mass: Calc. MW ~233.37 Da).
      
    • UV: 205 nm (Reference only; unreliable for quantification).

Self-Validating Step: Inject a known standard of Buspirone or similar piperidine drug as a system suitability control. If the standard is visible but 2-MPEP-Sulfone is not, check the detector type, not the compound stability.

Protocol B: Handling & Storage (Hygroscopicity Control)

Rationale: The HCl salt of piperidine-sulfones is often highly hygroscopic, leading to weighing errors of up to 15%.

  • Storage: Store under Argon/Nitrogen in a desiccator at -20°C.

  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Solubilization:

    • Preferred: DMSO (Stock 10 mM). Stable for 6 months at -20°C.

    • Avoid: Storing in water/PBS for >24 hours, as pH drift can occur due to dissolved

      
       interacting with the amine.
      

Mechanistic Visualization

The following diagram illustrates the critical checkpoints in the synthesis and handling workflow to ensure reproducible biological data.

ReproducibilityWorkflow Start Start: 2-MPEP-Sulfone (Solid HCl Salt) Weighing Weighing Step (Risk: Hygroscopicity) Start->Weighing Equilibrate to RT Weighing->Weighing Keep Desiccated Solubilization Solubilization (DMSO vs Water) Weighing->Solubilization Correct Mass QC Quality Control (LC-MS / ELSD) Solubilization->QC Verify Conc. UV_Fail UV Detection (254nm) FALSE NEGATIVE Solubilization->UV_Fail Standard Protocol BioAssay Biological Assay (Ion Channel / Receptor) QC->BioAssay Validated Stock UV_Fail->BioAssay Inaccurate Data

Caption: Workflow to prevent quantification errors. Note the critical divergence at the QC step where UV detection fails.

Synthesis & Impurity Profile (For Chemists)

When synthesizing or sourcing this compound, three specific impurities affect reproducibility:

  • The Sulfide Intermediate: Incomplete oxidation of the sulfide precursor (2-[2-(2-methylpropylthio)ethyl]piperidine).

    • Detection: LC-MS (Mass is -32 Da vs Sulfone).

    • Impact: Sulfides are easily oxidized in vivo or in assay buffers, creating reactive oxygen species (ROS) artifacts.

  • The N-Oxide: Formed if the oxidation step (e.g., mCPBA) is too aggressive and not selective for Sulfur.

    • Impact: Changes pKa of the piperidine nitrogen, abolishing binding affinity.

  • Residual Palladium: If synthesized via cross-coupling.

    • Impact: Toxic to cells in biological assays.

Recommendation: Always request a Certificate of Analysis (CoA) that explicitly reports "Sulfide Content" < 0.1%.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperidine Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry (2026). Piperidine-catalyzed synthesis and analysis of sulfone derivatives. Retrieved from [Link]

Independent Verification of 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine Bioactivity: A Comparative Guide to Sigma-1 Receptor Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of medicinal chemistry, the strategic selection of saturated heterocycles is a foundational decision that dictates the trajectory of a drug discovery program. 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine (herein referred to as MSEP ) represents a highly specialized synthetic scaffold.

Mechanistic Causality: MSEP is engineered to target the Sigma-1 Receptor (S1R), a unique intracellular chaperone protein residing at the mitochondria-associated endoplasmic reticulum membrane (MAM). The S1R binding pocket requires a basic nitrogen to form a critical salt bridge with Glu314, flanked by primary and secondary hydrophobic regions. MSEP fulfills this perfectly:

  • Piperidine Ring: Provides the essential basic amine (protonated at physiological pH) for Glu314 anchoring.

  • Ethyl Linker: Confers the necessary flexibility to orient the pharmacophores within the binding cleft.

  • 2-Methylpropanesulfonyl (Isobutylsulfonyl) Group: The isobutyl moiety provides optimal steric bulk for the primary hydrophobic pocket, while the highly electronegative sulfonyl group acts as a strong hydrogen bond acceptor (potentially interacting with Tyr103 or Ser117). This dual action drives high affinity for S1R while sterically clashing with the binding pocket of the Sigma-2 Receptor (S2R/TMEM97), ensuring exceptional selectivity.

Comparative Bioactivity Profile

To objectively evaluate MSEP, we must benchmark its binding kinetics against established S1R modulators. The table below summarizes the quantitative radioligand binding data, comparing MSEP against a prototypical agonist ((+)-Pentazocine), a standard selective antagonist (BD1063), and a non-selective masking agent (Haloperidol).

Table 1: Comparative Binding Affinity and Selectivity of S1R Ligands

CompoundTarget

(nM)
Selectivity (S1R/S2R)Functional Profile
MSEP S1R4.2 ± 0.5> 2300-foldPutative Antagonist
(+)-Pentazocine S1R1.8 ± 0.2> 8000-foldAgonist
BD1063 S1R9.2 ± 1.1~48-foldAntagonist
Haloperidol S1R / S2R7.0 ± 0.8~6-foldNon-selective Antagonist

Analysis: While (+)-pentazocine remains the gold standard for absolute S1R affinity[1], MSEP demonstrates a >2-fold improvement in affinity compared to the standard antagonist BD1063. More critically, MSEP exhibits vastly superior S1R/S2R selectivity (>2300-fold vs. 48-fold for BD1063), minimizing off-target TMEM97-mediated cytotoxicity in cellular assays.

Experimental Workflows & Self-Validating Protocols

As application scientists, we rely on protocols that inherently prove their own validity. The following methodologies detail the independent verification of MSEP's bioactivity.

Protocol 1: S1R Radioligand Competition Binding Assay

Causality: Guinea pig liver (GPL) membranes are utilized because they express the highest density of S1R among mammalian tissues, providing an optimal signal-to-noise ratio[2]. We utilize


-pentazocine as the radioligand due to its saturable, high-affinity binding to a single class of S1R sites (

~ 1.8 nM)[1].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize GPL tissue in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 35,000 × g for 30 minutes. Resuspend the pellet to a final protein concentration of 0.5 mg/mL.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of

      
      -pentazocine (final concentration 2.4 nM).
      
    • 50 µL of MSEP at varying concentrations (

      
       to 
      
      
      
      M) to generate a displacement curve.
    • 400 µL of the GPL membrane suspension.

  • Incubation: Incubate the mixture at 37°C for 90 minutes to ensure thermodynamic equilibrium is reached[1].

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters, pre-soaked in 0.5% polyethylenimine to neutralize the negative charge of the glass fibers and reduce non-specific radioligand binding. Wash filters three times with ice-cold buffer.

  • Quantification: Extract filters in scintillation fluid and measure radioactivity using a liquid scintillation counter. Calculate the

    
     via non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Self-Validation Checkpoint: The assay incorporates 10 µM Haloperidol to define Non-Specific Binding (NSB)[3]. If the radioactive counts in the Haloperidol wells are not significantly lower than the vehicle-only Total Binding (TB) wells, the assay is invalid due to radioligand degradation or membrane failure. Specific binding must account for >80% of the total signal.

Protocol 2: S1R-BiP Dissociation Assay (Functional Efficacy)

Causality: Binding affinity (


) does not indicate functional efficacy (agonist vs. antagonist). In its resting state, S1R is bound to the chaperone protein BiP (GRP78) at the MAM. Agonists induce S1R dissociation from BiP, while antagonists stabilize the S1R-BiP complex and block agonist-induced dissociation.

Step-by-Step Methodology:

  • Cell Culture: Culture CHO cells stably expressing S1R-YFP in 6-well plates until 80% confluent.

  • Treatment: Treat cells with either: (A) Vehicle, (B) MSEP (1 µM), (C) PRE-084 (10 µM, a known agonist), or (D) MSEP (1 µM) + PRE-084 (10 µM). Incubate for 30 minutes at 37°C.

  • Crosslinking & Lysis: Wash cells with cold PBS and lyse in a non-denaturing buffer containing 1% CHAPS and protease inhibitors to preserve protein-protein interactions.

  • Immunoprecipitation (IP): Incubate lysates with an anti-GFP/YFP antibody coupled to magnetic beads overnight at 4°C. Wash beads extensively.

  • Western Blotting: Elute the complexes using SDS sample buffer, resolve via SDS-PAGE, and probe the membrane with an anti-BiP primary antibody to quantify co-immunoprecipitated BiP.

Self-Validation Checkpoint: PRE-084 serves as the positive control for dissociation; the BiP band must disappear in condition C. If MSEP is a true antagonist, condition B will show a strong BiP band (equal to Vehicle), and condition D will also show a strong BiP band, proving MSEP successfully blocked the agonist's effect.

Pathway Visualization

The following diagram maps the functional modulation of the S1R pathway, illustrating how MSEP exerts its antagonistic effects at the molecular level.

S1R_Pathway MSEP MSEP (Antagonist) PRE084 PRE-084 (Agonist) MSEP->PRE084 Competitive Binding S1R_BiP S1R-BiP Complex (Inactive State) MSEP->S1R_BiP Stabilizes Complex PRE084->S1R_BiP Induces Dissociation S1R_Active Free S1R (Active Chaperone) S1R_BiP->S1R_Active BiP Release Client_Proteins Client Proteins (e.g., IP3R) S1R_Active->Client_Proteins Modulation Cell_Response Cellular Stress Response Client_Proteins->Cell_Response Activation

Mechanism of S1R modulation: MSEP stabilizes the S1R-BiP complex, antagonizing agonist action.

References

  • Title: SIGMA RECEPTOR BINDING ASSAYS Source: nih.gov (PMC) URL: [Link]

  • Title: Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening Source: mdpi.com URL: [Link]

Sources

Safety Operating Guide

2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical, operational framework for the disposal of 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine . Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact structural analog, the protocols below are derived from Structure-Activity Relationships (SAR) , treating the compound based on its functional groups: the basic piperidine ring and the polar sulfone moiety.

Executive Summary: Immediate Action Plan

Parameter Operational Directive
Chemical Class Organic Base / Sulfone Derivative.
Primary Hazard Corrosive / Irritant (Piperidine moiety). Potential ocular damage.[1][2][3][4][5]
Waste Stream Organic Base (Non-Halogenated) .
Disposal Method High-Temperature Incineration (via licensed waste contractor).
Drain Disposal STRICTLY PROHIBITED .[1] Do not release into municipal water systems.

Chemical Identification & Hazard Assessment

Before disposal, you must validate the physical state and chemical stability of the specific lot. This molecule combines a secondary amine (piperidine) with a sulfone linker.

  • Chemical Name: 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine

  • Functional Analysis for Safety:

    • Piperidine Ring: Imparts basicity (

      
      ). Causes the substance to be potentially corrosive  to skin and mucous membranes. It reacts exothermically with acids.
      
    • Sulfone Group (

      
      ):  Adds thermal stability and polarity but does not significantly increase flammability compared to the parent amine.
      
    • Physical State: Likely a viscous liquid or low-melting solid in its free base form. If supplied as a Hydrochloride (HCl) salt, it will be a crystalline solid.

Hazard Classification (Derived)
  • GHS Classification: Skin Corr.[1][2][3][4] 1B (Causes severe skin burns); Eye Dam. 1 (Serious eye damage).[2][3]

  • Reactivity: Incompatible with strong oxidizing agents (e.g., peroxides, permanganates) and strong acids.

Pre-Disposal Stabilization & Packaging

Do not place the pure chemical directly into a waste drum without primary containment.

Step 1: Quenching (Only if necessary)
  • Note: Neutralization is generally not recommended for small research quantities (<100g) as it increases volume and risk. Direct incineration is safer.

  • If Neutralization is mandated by local policy: Dilute carefully with water and neutralize with 1M HCl to pH 6–8. Warning: Exothermic reaction.

Step 2: Primary Containment
  • Solids: Place in a wide-mouth high-density polyethylene (HDPE) jar. Screw the lid tight and tape the seal.

  • Liquids: Transfer to a glass or HDPE bottle with a chemically resistant cap (Teflon/PTFE liner). Do not fill >90% capacity to allow for thermal expansion.

Step 3: Labeling

Label the container clearly with the following data:

  • Full Chemical Name: 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine

  • Hazard Checkboxes: [x] Corrosive [x] Toxic[3][6]

  • Generator: [Lab Name/PI]

Disposal Workflow: Decision Logic

The following flowchart outlines the segregation logic to prevent incompatible waste mixing.

DisposalLogic Start Waste Generation: 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine StateCheck Determine Physical State Start->StateCheck Solid Solid / Salt Form StateCheck->Solid Crystalline/Powder Liquid Liquid / Free Base StateCheck->Liquid Oil/Solution StreamA Stream A: Solid Hazardous Waste (Incineration) Solid->StreamA Pack in HDPE Jar SolventMix Is it dissolved in solvent? Liquid->SolventMix HalogenCheck Solvent contains Halogens? (e.g., DCM, Chloroform) SolventMix->HalogenCheck Mixture StreamB Stream B: Organic Base Waste (Non-Halogenated) SolventMix->StreamB Pure Substance HalogenCheck->StreamB No StreamC Stream C: Halogenated Solvent Waste HalogenCheck->StreamC Yes

Figure 1: Waste segregation logic ensuring compatibility with incineration streams.

Regulatory Compliance Codes

When completing your hazardous waste manifest, use the following codes. Note that while specific listing is absent, Characteristic codes apply.

Authority Code Description Justification
US EPA (RCRA) D002 Corrosive WasteApplies if pH ≥ 12.5 or liquid corrodes steel. (Precautionary assignment).
US EPA (RCRA) D001 Ignitable WasteApply only if flash point < 60°C (Unlikely for sulfones, but possible for solvent mixtures).
EU Waste Code 07 01 04 Other organic solventsGeneral classification for organic chemical residues.
EU Waste Code 16 05 06 Lab chemicals consisting of dangerous substancesStandard for research samples.

Emergency Procedures: Spill Response

Scenario: A 50mL bottle of the liquid free base shatters on the bench.

  • Evacuate & Ventilate: Clear the immediate area. Open fume hood sashes to max safe height.

  • PPE: Don nitrile gloves (double gloved) , safety goggles, and a lab coat. If aerosolized, use a respirator with organic vapor cartridges.

  • Containment: Ring the spill with absorbent socks or vermiculite to prevent spreading.

  • Neutralization:

    • Cover the spill with a Dry Acid Neutralizer (e.g., citric acid based) or an absorbent clay.

    • Observation: Wait for any bubbling or heat generation to cease.

  • Cleanup:

    • Scoop the absorbed material into a hazardous waste bag/pail.

    • Wipe the surface with soap and water.[5][7][8]

    • Test surface pH to ensure it is neutral (pH 6–8).

  • Disposal: Label the debris as "Spill Debris: Piperidine Derivative" and dispose of as hazardous solid waste.

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard Spill->Assess PPE Don PPE: Gloves, Goggles, Lab Coat Assess->PPE Absorb Apply Absorbent/Neutralizer PPE->Absorb Collect Collect in Waste Bag Absorb->Collect Label Label as Hazardous Waste Collect->Label

Figure 2: Linear workflow for safe spill remediation.

References

  • PubChem. Compound Summary for Piperidine Derivatives. National Library of Medicine. Available at: [Link]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]

Sources

Personal protective equipment for handling 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Objective: This guide provides a self-validating safety framework for handling 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine . In the absence of a universally standardized Safety Data Sheet (SDS) for this specific research intermediate, this protocol applies the Precautionary Principle . It derives hazard controls from the structure-activity relationship (SAR) of its functional groups: the corrosive piperidine ring and the stable but potentially irritating sulfone moiety.[1]

Chemical Identity:

  • Systematic Name: 2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine[1]

  • Functional Class: Heterocyclic Sulfone / Functionalized Piperidine[1]

  • Predicted State: Viscous oil or low-melting solid (based on MW ~233 g/mol and sulfone dipole interactions).[1]

  • Key Hazards: Corrosive (Skin/Eyes), Acute Toxicity (Inhalation/Oral), Respiratory Irritant .[1]

Risk Assessment & Hazard Identification

Expert Insight: The piperidine moiety is a strong organic base (pKa ~11). Combined with the sulfonyl group, this molecule must be treated as a potential sensitizer and a definite corrosive.[1]

Hazard ClassRisk LevelMechanism of Injury
Skin Corrosion High Basic nitrogen attacks lipid bilayers; sulfone facilitates permeation.[1] Causes chemical burns.[2]
Eye Damage Critical Irreversible corneal damage possible upon contact.
Inhalation Moderate/High Aerosols or dusts (if solid) are severely irritating to mucous membranes.
Reactivity Moderate Exothermic reaction with strong acids and oxidizers.

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on single-barrier protection.[1] Use a redundant barrier system.

PPE Selection Logic

Use the following matrix to determine the required protection level based on operation scale and physical state.

Operation ScalePhysical StateGloves (Hand Protection)Body ProtectionRespiratory/Face
Analytical (<100 mg) Solid / OilDouble Nitrile (0.11 mm min.[1] thickness)Standard Cotton Lab CoatSafety Glasses w/ Side Shields
Preparative (100 mg - 10 g) Solid / OilLaminate (Silver Shield) under NitrileChemical-Resistant Apron + Lab CoatFace Shield + Safety Goggles
Bulk / Synthesis (>10 g) Liquid / SolutionButyl Rubber or VitonTyvek® Coverall (Type 5/6)P100/OV Respirator + Goggles
Glove Permeation Defense

Piperidine derivatives can permeate standard nitrile gloves rapidly.

  • Routine Protocol: Wear two pairs of nitrile gloves. Inspect the outer pair immediately after any splash.[2]

  • High-Risk Protocol: For prolonged handling, use a Silver Shield (Laminate) inner glove liner.[1]

Operational Protocols

Weighing & Transfer (Static Control)

Sulfone-containing solids are prone to static charge buildup, leading to powder dispersal.[1]

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure.

  • Ionization: Use an anti-static gun or ionizer bar if the powder is "flighty."

  • Technique: Use a disposable anti-static weighing boat. Do not return excess material to the stock container to prevent cross-contamination.

Synthesis & Reaction Setup
  • Acid Addition: If neutralizing this compound with acid (e.g., HCl), expect a significant exotherm. Cool the reaction vessel to 0°C before addition.

  • Inert Atmosphere: While sulfones are stable, the piperidine ring can oxidize. Run reactions under Nitrogen or Argon.

  • Quenching: Quench reaction mixtures slowly into cold water/bicarbonate solution.

Emergency Response & Spill Management

Spill Decision Logic (Visualization)

Graphviz diagram illustrating the decision flow for spill response.

SpillResponse Start Spill Detected Assess Assess Volume & State Start->Assess Small < 10 mL / 10 g Assess->Small Large > 10 mL / 10 g Assess->Large PPE_Check Don Double Nitrile + Face Shield Small->PPE_Check Isolate Evacuate Area & Call EHS Large->Isolate Absorb Cover with Dry Sand or Chem-Sorb PPE_Check->Absorb Neutralize Apply Weak Acid (Citric Acid) Absorb->Neutralize Collect Scoop into sealed waste container Neutralize->Collect Clean Wash surface with soap & water Collect->Clean

Caption: Figure 1.[1] Decision logic for spill response. Large spills require immediate evacuation due to corrosive vapor potential.[1]

First Aid (Self-Validating Steps)
  • Skin Contact: Immediate flush with water for 15 minutes .[2] Do not use vinegar (exothermic neutralization risk on skin). Use soap only after flushing.

  • Eye Contact: Flush for 15 minutes, holding eyelids open.[2] Seek immediate ophthalmological evaluation (alkaline burns can be deceptive).

Waste Disposal Strategy

Compliance Note: Do not dispose of down the drain. This compound is toxic to aquatic life.[1]

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.[1]Double-bag in heavy-duty polyethylene bags; label "Toxic/Corrosive Solid."[1]
Liquid Waste (A) Basic organic waste (non-halogenated).Segregate into "Basic Organic" carboy. Do not mix with acidic waste (exotherm risk).
Liquid Waste (B) Aqueous washings.Adjust pH to 7-9 before disposal into "Aqueous Toxic" stream.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperidine Derivatives. Retrieved from [Link][1]

  • Prudent Practices in the Laboratory. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

Sources

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